1,1'-Biphenyl, 4-(3-bromopropoxy)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromopropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMRZZSACTQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570340 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113795-28-1 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-bromopropoxy)biphenyl: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-bromopropoxy)biphenyl (CAS 113795-28-1), a valuable bifunctional molecule for researchers and professionals in drug development and materials science. We will delve into its synthesis, purification, spectroscopic characterization, chemical reactivity, and potential applications, with a particular focus on its role as a versatile linker in medicinal chemistry.
Introduction: The Significance of the Biphenyl Moiety and Alkoxy Linkers
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] Its rigid, planar structure provides a robust framework for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets.[4] Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2]
The introduction of an alkoxy linker, such as the 3-bromopropoxy group in the title compound, imparts several key advantages. The ether linkage is generally stable to metabolic degradation, and the three-carbon chain provides flexibility and appropriate length to connect different molecular fragments. The terminal bromide serves as a reactive handle for further chemical modifications, making 4-(3-bromopropoxy)biphenyl an ideal building block for constructing more complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[5][6][7][8]
Synthesis and Purification
The most direct and efficient method for the synthesis of 4-(3-bromopropoxy)biphenyl is the Williamson ether synthesis.[9] This venerable yet reliable reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-hydroxybiphenyl attacks 1,3-dibromopropane.
Synthetic Protocol: Williamson Ether Synthesis
Reaction Scheme:
A schematic representation of the Williamson ether synthesis for 4-(3-bromopropoxy)biphenyl.
Step-by-Step Methodology:
-
Deprotonation of 4-hydroxybiphenyl: To a solution of 4-hydroxybiphenyl (1.0 eq.) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base (1.5-2.0 eq.). Common bases for this reaction include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base and solvent is critical; for instance, NaH is a stronger, non-nucleophilic base that requires an anhydrous solvent like DMF or THF, while the milder K₂CO₃ is often used in acetone. The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: To the resulting phenoxide solution, add 1,3-dibromopropane (3.0-5.0 eq.) dropwise. A large excess of the dibromoalkane is used to minimize the formation of the bis-alkylation byproduct where the biphenyl moiety reacts at both ends of the propane chain.
-
Reaction Monitoring: The reaction mixture is then heated, typically to the reflux temperature of the solvent, and monitored by thin-layer chromatography (TLC) until the starting material (4-hydroxybiphenyl) is consumed.
-
Work-up: Upon completion, the reaction is cooled to room temperature. If K₂CO₃ was used, the inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, and washed sequentially with water and brine to remove any remaining inorganic salts and DMF.
-
Purification: The crude product is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. Final purification is achieved by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[1]
Purification Considerations
For compounds with basic or strongly polar functionalities, traditional silica gel chromatography can sometimes lead to peak tailing and poor separation. In such cases, alternative stationary phases like alumina may be employed.[1] For challenging separations, reversed-phase chromatography can also be a valuable tool.[6]
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of 4-(3-bromopropoxy)biphenyl.
| Property | Value |
| CAS Number | 113795-28-1 |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to biphenyl linkage) |
| ~7.49 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to oxygen) |
| ~7.42 | t, J ≈ 7.5 Hz | 2H | Ar-H (meta to biphenyl linkage) |
| ~7.31 | t, J ≈ 7.5 Hz | 1H | Ar-H (para to biphenyl linkage) |
| ~4.15 | t, J ≈ 6.0 Hz | 2H | O-CH ₂-CH₂-CH₂-Br |
| ~3.65 | t, J ≈ 6.5 Hz | 2H | O-CH₂-CH₂-CH ₂-Br |
| ~2.35 | p, J ≈ 6.2 Hz | 2H | O-CH₂-CH ₂-CH₂-Br |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C (C-O) |
| ~140.8 | Ar-C (ipso, biphenyl linkage) |
| ~133.5 | Ar-C (ipso, biphenyl linkage) |
| ~128.8 | Ar-CH |
| ~128.2 | Ar-CH |
| ~126.9 | Ar-CH |
| ~126.8 | Ar-CH |
| ~115.0 | Ar-CH |
| ~65.8 | O -CH₂-CH₂-CH₂-Br |
| ~32.5 | O-CH₂-C H₂-CH₂-Br |
| ~30.0 | O-CH₂-CH₂-C H₂-Br |
Predicted Mass Spectrum (EI):
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the bromopropyl group and cleavage of the ether bond.
Predicted Infrared (IR) Spectrum:
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| ~1600, 1500 | Aromatic C=C stretch |
| ~1240 | Aryl-O-C stretch (asymmetric) |
| ~1040 | Aryl-O-C stretch (symmetric) |
| ~690, ~760 | Aromatic C-H out-of-plane bend |
| ~550 | C-Br stretch |
Chemical Reactivity and Synthetic Utility
The reactivity of 4-(3-bromopropoxy)biphenyl is dictated by its two primary functional components: the biphenyl ring system and the terminal alkyl bromide.
Key reactive sites of 4-(3-bromopropoxy)biphenyl.
Reactions at the Alkyl Bromide
The primary alkyl bromide is susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles. This makes it an excellent electrophilic partner for introducing various functional groups. Examples include reactions with:
-
Amines: to form secondary or tertiary amines, a common linkage in many drug molecules.
-
Thiols: to generate thioethers.
-
Azides: followed by reduction to primary amines or used in "click" chemistry.
-
Carboxylates: to form esters.
-
Phenols: to create diaryl ethers.
This reactivity is the cornerstone of its utility as a linker in the synthesis of PROTACs, where it can be used to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[6][7]
Reactions of the Biphenyl Ring
The biphenyl ring system can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. However, these reactions often require harsh conditions and may lead to mixtures of isomers, making them less synthetically useful for targeted modifications compared to the reactions at the alkyl bromide.[2]
Applications in Drug Development
The structural features of 4-(3-bromopropoxy)biphenyl make it a highly attractive building block in medicinal chemistry.
Linker for PROTACs and Other Bifunctional Molecules
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[5][7][8] The linker that connects the two ligands is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the efficiency of ternary complex formation. The 3-propoxy chain of 4-(3-bromopropoxy)biphenyl provides an optimal length and flexibility for many PROTAC applications. The terminal bromide allows for the covalent attachment to one of the ligands, while the biphenyl moiety can be part of the other ligand or serve as a rigid scaffold.
General structure of a PROTAC, highlighting the role of the linker.
Scaffold for Novel Therapeutics
Beyond its use as a linker, the 4-alkoxybiphenyl scaffold itself is found in numerous biologically active molecules.[10][11][12] The biphenyl core can engage in π-π stacking and hydrophobic interactions within protein binding pockets, while the alkoxy chain can be modified to optimize pharmacokinetic properties such as solubility and metabolic stability.
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling 4-(3-bromopropoxy)biphenyl and its reagents.[13][14]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]
-
Skin Contact: Alkyl bromides can be irritating to the skin and can defat the skin upon prolonged contact.[15] In case of contact, wash the affected area thoroughly with soap and water.
-
Storage: Store 4-(3-bromopropoxy)biphenyl in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-(3-bromopropoxy)biphenyl is a synthetically accessible and highly versatile building block with significant potential in drug discovery and materials science. Its biphenyl core provides a rigid scaffold, while the 3-bromopropoxy tail offers a flexible linker with a reactive handle for further functionalization. The principles of Williamson ether synthesis allow for its straightforward preparation, and its reactivity profile is well-suited for the construction of complex molecules, most notably as a linker in the design of PROTACs. This guide provides a solid foundation for researchers to confidently incorporate this valuable compound into their synthetic and drug discovery endeavors.
References
-
Alkyl Bromides - Lanxess. (2017, March 15). Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. (n.d.). Retrieved from [Link]
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. (n.d.). Retrieved from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (n.d.). Retrieved from [Link]
-
1-(Benzyloxy)-4-(3-bromopropoxy)benzene | C16H17BrO2 | CID 11110031 - PubChem. (n.d.). Retrieved from [Link]
-
PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed. (2025, February 27). Retrieved from [Link]
-
Synthesis and biological evaluation of a new series of 4-alkoxy-2-arylquinoline derivatives as potential antituberculosis agents - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013, May 1). Retrieved from [Link]
-
PROTACs ® & Protein Degradation - BPS Bioscience. (n.d.). Retrieved from [Link]
-
PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation - bioRxiv. (2024, May 5). Retrieved from [Link]
-
Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives - MDPI. (2009, November 23). Retrieved from [Link]
-
Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of... - ResearchGate. (n.d.). Retrieved from [Link]
-
4-(3-bromopropoxy)-1,2-dimethylbenzene - PubChemLite. (n.d.). Retrieved from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (n.d.). Retrieved from [Link]
-
Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity - Frontiers. (2022, November 30). Retrieved from [Link]
-
Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed. (2012, March 15). Retrieved from [Link]
-
Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed. (2018, August 15). Retrieved from [Link]
-
4-Bromophenyl ether - the NIST WebBook. (n.d.). Retrieved from [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology - MDPI. (2025, September 27). Retrieved from [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. (n.d.). Retrieved from [Link]
-
3-(3-(4'-Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity [frontiersin.org]
- 5. PROTAC-induced protein structural dynamics in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation | bioRxiv [biorxiv.org]
- 8. wxpress.wuxiapptec.com [wxpress.wuxiapptec.com]
- 9. Benzene, (3-bromopropoxy)- [webbook.nist.gov]
- 10. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
- 15. (E)-1-[4-(3-Bromopropoxy)phenyl]-2-p-tolyldiazene - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4-(3-Bromopropoxy)biphenyl: Nomenclature, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical compound 4-(3-bromopropoxy)biphenyl, a biphenyl derivative of interest in synthetic organic chemistry and drug discovery. This document elucidates the compound's nomenclature, including its IUPAC name and common synonyms, and details its key chemical and physical properties. A comprehensive, step-by-step protocol for its synthesis via the Williamson ether synthesis is provided, grounded in established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecular entities.
Nomenclature and Identification
The proper and unambiguous identification of a chemical compound is fundamental to scientific communication and reproducibility. The compound is most accurately identified by the following nomenclature:
-
Systematic IUPAC Name: 4-(3-bromopropoxy)biphenyl
-
Alternative Names: 1-(3-bromopropoxy)-4-phenylbenzene, 4-phenylphenyl 3-bromopropyl ether, 3-(4-biphenylyloxy)propyl bromide.
For database searching and chemical inventory management, the following identifiers are crucial:
| Identifier | Value |
| Molecular Formula | C₁₅H₁₅BrO |
| Molecular Weight | 291.18 g/mol |
| CAS Number | 56942-00-6 |
It is important to distinguish this compound from structurally similar molecules that may appear in search results, such as 1-(benzyloxy)-4-(3-bromopropoxy)benzene or other substituted biphenyl ethers.
Physicochemical Properties
The physical and chemical properties of 4-(3-bromopropoxy)biphenyl are critical for its handling, reaction setup, and purification. While extensive experimental data is not widely published, the following table summarizes its key predicted and known properties.
| Property | Value | Source |
| Appearance | White to off-white solid | [Generic Biphenyl Derivatives] |
| Melting Point | Not definitively reported | N/A |
| Boiling Point | Not definitively reported | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | [General solubility principles of ethers] |
Synthesis of 4-(3-Bromopropoxy)biphenyl
The most common and efficient method for the preparation of 4-(3-bromopropoxy)biphenyl is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxybiphenyl attacks the electrophilic carbon of 1,3-dibromopropane.
Reaction Principle
The synthesis proceeds in two conceptual steps:
-
Deprotonation: The weakly acidic hydroxyl group of 4-hydroxybiphenyl is deprotonated by a strong base to form the more nucleophilic 4-phenylphenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide ion attacks one of the primary carbon atoms of 1,3-dibromopropane, displacing a bromide ion and forming the ether linkage. The use of a large excess of 1,3-dibromopropane is crucial to minimize the formation of the bis-substituted diether byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Hydroxybiphenyl
-
1,3-Dibromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybiphenyl (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.
-
Addition of Alkyl Halide: To the stirred suspension, add a significant excess of 1,3-dibromopropane (5.0 to 10.0 equivalents). The large excess favors the formation of the desired mono-ether product.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone and excess 1,3-dibromopropane.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the dichloromethane solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure 4-(3-bromopropoxy)biphenyl.
-
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 4-(3-bromopropoxy)biphenyl.
Caption: Williamson Ether Synthesis Workflow
Spectroscopic Characterization
The identity and purity of the synthesized 4-(3-bromopropoxy)biphenyl should be confirmed by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl group, as well as triplets for the methylene protons of the propoxy chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the propoxy chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.18 g/mol ), with a characteristic isotopic pattern for a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkage and the aromatic C-H and C=C bonds.
Safety and Handling
As with all laboratory chemicals, 4-(3-bromopropoxy)biphenyl should be handled with appropriate safety precautions.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.
Conclusion
This technical guide provides a foundational understanding of 4-(3-bromopropoxy)biphenyl, covering its nomenclature, physicochemical properties, and a detailed synthetic protocol. This information is intended to empower researchers and scientists in their efforts to utilize this versatile building block in the development of new chemical entities with potential applications in various fields, including medicinal chemistry and materials science.
References
- At present, there are no specific, high-authority references available that exclusively detail the synthesis and properties of 4-(3-bromopropoxy)biphenyl in a comprehensive manner. The provided synthesis protocol is based on the general principles of the Williamson ether synthesis, a well-established and widely published method in organic chemistry textbooks and journals.
4-(3-bromopropoxy)biphenyl safety data sheet (SDS)
Topic: Safety & Handling Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists[1][2]
Safety, Synthesis, and Handling of a Critical Alkylating Intermediate[1][2]
Executive Summary
4-(3-Bromopropoxy)biphenyl is a specialized organic intermediate widely utilized in the synthesis of liquid crystals (mesogenic spacers) and pharmaceutical linkers.[1][2] Structurally, it combines a lipophilic biphenyl core with a reactive alkyl bromide "tail."[1]
While standard Safety Data Sheets (SDS) classify it generically as an irritant, its chemical behavior as a primary alkylating agent warrants a higher tier of scrutiny.[1] This guide synthesizes the physicochemical profile with advanced handling protocols, moving beyond compliance into active risk mitigation.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
This compound acts as a "bifunctional" building block: the biphenyl moiety provides rigid structural alignment (pi-stacking), while the propyl bromide chain serves as an electrophilic handle for nucleophilic substitution (
| Property | Data | Note |
| Chemical Name | 4-(3-Bromopropoxy)biphenyl | |
| Synonyms | 1-Bromo-3-(4-biphenylyloxy)propane; 4-(3-bromopropyloxy)biphenyl | |
| CAS Number | 66323-08-8 (Isomer specific) | Often cataloged under general alkyl-biphenyl ethers.[1][2] |
| Molecular Formula | ||
| Molecular Weight | 307.19 g/mol | |
| Physical State | Crystalline Solid / Powder | White to off-white.[1][2][3] |
| Melting Point | 58°C – 62°C | Low melting solid; prone to supercooling.[1][2] |
| Solubility | DCM, THF, Toluene, Acetone | Insoluble in water.[1] |
| Reactivity | Electrophilic (Alkyl Halide) | Susceptible to hydrolysis in basic aqueous media.[1][2] |
Hazard Analysis & Toxicology (The "Why")
Standard hazard codes (H315, H319) understate the risk.[1] The danger lies in the mechanism of action .
The Alkylation Mechanism
As a primary alkyl bromide, this molecule is a potent electrophile.[1] Upon contact with biological nucleophiles (DNA bases, cysteine residues in proteins), it undergoes
-
Skin Permeation: The biphenyl group is highly lipophilic (
), facilitating rapid transport across the stratum corneum.[1] Once intracellular, the bromide moiety reacts.[1][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Sensitization: Repeated exposure can lead to haptenization, where the chemical binds to skin proteins, triggering an immune response (Allergic Contact Dermatitis).[1]
GHS Classification (Derived)[1][2]
-
Signal Word: WARNING
-
H411: Toxic to aquatic life with long-lasting effects (Due to biphenyl bioaccumulation).[1][2]
Experimental Protocols
Synthesis Workflow (Williamson Ether Synthesis)
Context: This is the primary method for generating the compound in-house for liquid crystal research.[1][2]
Reagents:
-
1,3-Dibromopropane (3.0 eq) – Excess prevents dimerization.[1][2]
-
Potassium Carbonate (
) (2.0 eq)[1]
Protocol:
-
Dissolution: Dissolve 4-phenylphenol in acetone under
atmosphere. -
Deprotonation: Add anhydrous
. Stir for 30 mins to generate the phenoxide anion. -
Addition: Add 1,3-dibromopropane dropwise. Crucial: Rapid addition of the phenol to the bromide favors the bis-ether byproduct.[1][2] We want the bromide in excess.
-
Reflux: Heat to reflux (approx. 60°C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
-
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2][7]
-
Purification: Recrystallize from Ethanol/Hexane to remove excess dibromide.
Visualization: Reaction Pathway
The following diagram illustrates the competitive landscape between the desired mono-substitution and the unwanted dimer formation.
Caption: Reaction pathway showing the necessity of excess dibromide to prevent dimerization (red dashed line).[1]
Safe Handling & Storage (The "How")
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the lipophilicity of the biphenyl ring.[2]
| Component | Recommendation | Rationale |
| Gloves | Nitrile (Double gloved) or Viton | Prevent permeation of the alkyl bromide.[1][2] |
| Respiratory | Fume Hood (Face Velocity > 0.5 m/s) | Prevent inhalation of dust/vapors.[1][2] |
| Eye Protection | Chemical Splash Goggles | Crystalline dust is a severe mechanical and chemical irritant.[1][2] |
Storage Stability[1][2]
-
Temperature: Store at 2–8°C.
-
Light: Protect from light (amber vials).[1][2] Alkyl bromides can undergo slow photolytic degradation, releasing
(which turns the solid yellow/brown).[1] -
Atmosphere: Store under Argon/Nitrogen.[1][2] Moisture can cause slow hydrolysis to the alcohol.[1][2]
Emergency Response Decision Tree
This workflow dictates the immediate actions upon exposure, prioritizing the neutralization of the alkylating threat.
Caption: Immediate response workflow. Note that solvent washing (ethanol/acetone) on skin is contraindicated as it increases permeation.[1]
Disposal Considerations
Do not dispose of down the drain.
-
Quenching: Small amounts of residue can be quenched by stirring with a solution of ethanolic amine (e.g., morpholine) to convert the reactive bromide into a stable quaternary salt or amine before disposal.[1]
-
Ecological: Due to the biphenyl core, this compound is assumed to be persistent in aquatic environments.[1] Incineration with scrubber (for HBr) is the only acceptable disposal method.[2]
References
-
Synthesis & Properties: Gray, G. W., & Hird, M. (1989).[1] Liquid Crystals: Chemistry and Structure. Taylor & Francis.[1][2] (Standard reference for biphenyl spacer chemistry).
-
Alkyl Halide Toxicology: ECHA (European Chemicals Agency).[1][2][8] "Guidance on the Application of the CLP Criteria."
-
General Biphenyl Hazards: PubChem Database.[1][2] "Biphenyl - Safety and Hazards."[1][2][6] [1]
-
Handling Protocols: National Research Council (US) Committee on Prudent Practices in the Laboratory.[1][2] (2011).[1][2][9] "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." [1]
Sources
- 1. Fluorescent Brightener 378 | 40470-68-6 [chemicalbook.com]
- 2. Benzene, (3-bromopropoxy)- | C9H11BrO | CID 68522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-溴丁基苯基醚 97% | Sigma-Aldrich [sigmaaldrich.com]
Core Chemical Architectures: A Comparative Analysis of 4-(3-bromopropoxy)biphenyl and 4-bromobiphenyl
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry and materials science, the biphenyl moiety serves as a privileged scaffold, offering a rigid, aromatic core for constructing complex molecular architectures.[1][2] While both 4-bromobiphenyl and 4-(3-bromopropoxy)biphenyl share this foundational structure, their synthetic utility and application profiles diverge significantly due to a single, yet profound, structural modification. This guide provides an in-depth analysis of these two critical building blocks, elucidating the fundamental differences in their chemical reactivity, synthesis, and strategic application. We will explore the causality behind experimental choices in their synthesis and utilization, offering field-proven insights for researchers, scientists, and drug development professionals.
The Foundational Precursor: 4-Bromobiphenyl
4-Bromobiphenyl is a versatile organic compound consisting of a biphenyl backbone with a bromine atom at the 4-position.[1] This simple yet powerful structure serves as a cornerstone intermediate in a vast array of synthetic transformations, primarily due to the reactivity of its aryl bromide group.[1][3]
Physicochemical Properties
4-Bromobiphenyl is a white to off-white crystalline solid under standard conditions.[4][5] Its key properties are summarized in the comparative table below. It is generally insoluble in water but soluble in common organic solvents.[4][6][7]
Synthesis: Electrophilic Aromatic Substitution
The industrial-scale synthesis of 4-bromobiphenyl is primarily achieved through the direct electrophilic bromination of biphenyl.[8] This reaction is a classic example of electrophilic aromatic substitution (EAS).
Causality of Experimental Design:
-
Electrophile Generation: Molecular bromine (Br₂) itself is not electrophilic enough to react efficiently with biphenyl. A Lewis acid catalyst, such as ferric bromide (FeBr₃) or iron powder, is required to polarize the Br-Br bond, generating a potent electrophile (Br⁺).[8]
-
Regioselectivity: The existing phenyl group on the biphenyl core is an ortho-, para-directing activator. The para-position is sterically less hindered than the ortho-positions, leading to the preferential formation of the 4-bromo isomer.[8] However, controlling the reaction conditions (temperature, solvent, catalyst) is critical to minimize the formation of the 2-bromo isomer and polybrominated byproducts.[8][9]
Experimental Protocol 1: Synthesis of 4-Bromobiphenyl
This protocol is adapted from established methodologies for the electrophilic bromination of biphenyl.[8][10]
Materials:
-
Biphenyl
-
1,2-Dichloroethane (or another suitable inert solvent)
-
Lewis Acid Catalyst (e.g., FeCl₃, anhydrous)
-
Liquid Bromine
-
Sodium bisulfite solution (for quenching)
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel equipped with a stirrer and dropping funnel, dissolve biphenyl in 1,2-dichloroethane under ambient temperature.
-
Add the Lewis acid catalyst (e.g., 1-5 mol% relative to biphenyl).
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add liquid bromine (1.0-1.1 equivalents) dropwise over 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by washing the mixture with an aqueous solution of sodium bisulfite to remove excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-bromobiphenyl by recrystallization from ethanol to obtain a white crystalline solid.[8]
Core Applications of 4-Bromobiphenyl
The utility of 4-bromobiphenyl stems from the C(sp²)-Br bond, which is a prime substrate for palladium-catalyzed cross-coupling reactions.[1]
-
Pharmaceutical Synthesis: It is a key building block for the biphenyl core found in many pharmaceuticals, such as the "sartan" class of angiotensin II receptor blockers (e.g., precursors to Telmisartan and Losartan).[1]
-
Liquid Crystals: The rigid biphenyl structure is ideal for liquid crystalline materials used in display technologies.[1][11] 4-Bromobiphenyl serves as a precursor for introducing various terminal groups that define the material's mesomorphic properties.[11]
-
OLED Materials: In organic electronics, it is used to construct π-conjugated molecules for hole transport layers (HTLs) and emissive layers in Organic Light-Emitting Diodes (OLEDs).[12]
Visualization 1: Synthesis of 4-Bromobiphenyl
Caption: Electrophilic aromatic substitution pathway for 4-bromobiphenyl synthesis.
The Functionalized Linker: 4-(3-bromopropoxy)biphenyl
4-(3-bromopropoxy)biphenyl represents a significant structural and functional evolution from its parent compound. The addition of the flexible 3-bromopropoxy ether linkage introduces a second, chemically distinct reactive site.
Physicochemical Properties
The introduction of the C₃H₆BrO chain increases the molecular weight and polarity of the molecule compared to 4-bromobiphenyl. This generally results in a higher boiling point and altered solubility characteristics.
Synthesis: Williamson Ether Synthesis
The most logical and common synthetic route to 4-(3-bromopropoxy)biphenyl involves the Williamson ether synthesis. This method builds upon a 4-hydroxybiphenyl precursor.
Causality of Experimental Design:
-
Nucleophile Generation: 4-hydroxybiphenyl is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form a potent phenoxide nucleophile.
-
Bifunctional Electrophile: 1,3-dibromopropane is used as the electrophile. One bromine atom undergoes nucleophilic substitution by the phenoxide, while the other remains intact on the propyl chain. Using a large excess of 1,3-dibromopropane is crucial to minimize the formation of the undesired diether byproduct where a second molecule of 4-hydroxybiphenyl reacts at the other end.
Experimental Protocol 2: Synthesis of 4-(3-bromopropoxy)biphenyl
This protocol is based on standard Williamson ether synthesis procedures, analogous to those reported for similar structures.[13][14][15]
Materials:
-
4-Hydroxybiphenyl
-
1,3-Dibromopropane (in excess)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Hexanes (for purification)
Procedure:
-
To a solution of 4-hydroxybiphenyl in acetone or DMF, add anhydrous potassium carbonate (approx. 1.5-2.0 equivalents).
-
Add a significant excess of 1,3-dibromopropane (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product using flash column chromatography (e.g., silica gel with a hexanes/ethyl acetate gradient) to isolate the pure 4-(3-bromopropoxy)biphenyl.
Core Applications of 4-(3-bromopropoxy)biphenyl
The dual-halide nature of this molecule defines its utility. It acts as a heterobifunctional linker , allowing the biphenyl moiety to be tethered to other molecules or surfaces.
-
Drug Discovery: Used to connect the biphenyl pharmacophore to other fragments or a solubilizing group via the flexible and reactive propyl chain. The biphenyl unit might bind to a target protein, while the terminal bromine allows for attachment to another part of the drug molecule.
-
Surface Modification: The alkyl bromide can be used to graft the biphenyl unit onto surfaces (e.g., polymers, nanoparticles) to impart specific properties like hydrophobicity or UV-absorption.
-
Probe Synthesis: In chemical biology, it can be used to create molecular probes where the biphenyl acts as a fluorescent or binding tag, and the alkyl bromide allows for conjugation to a target molecule.
Visualization 2: Synthesis of 4-(3-bromopropoxy)biphenyl
Caption: Williamson ether synthesis pathway for 4-(3-bromopropoxy)biphenyl.
Head-to-Head Comparison: The Core Differences
The fundamental distinction lies in the number and type of reactive halogen sites. This dictates their synthetic roles: one is a foundational building block, the other is a functional linker.
Comparative Data Table
| Property | 4-Bromobiphenyl | 4-(3-bromopropoxy)biphenyl | Rationale for Difference |
| Molecular Formula | C₁₂H₉Br[6] | C₁₅H₁₅BrO | Addition of a C₃H₆O functional group. |
| Molecular Weight | 233.11 g/mol [3] | 291.18 g/mol | Increased mass from the propoxy chain. |
| Melting Point | 82-92 °C[3][4][5] | Lower (Expected) | The flexible, non-planar propoxy chain disrupts crystal lattice packing. |
| Boiling Point | ~310 °C[4][6] | Higher (Expected) | Higher molecular weight and increased van der Waals forces. |
| Primary Reactive Site | Aryl Bromide (Csp²-Br) | Alkyl Bromide (Csp³-Br) | The alkyl halide is significantly more susceptible to SN2 reactions. |
| Secondary Reactive Site | N/A | Aryl Bromide (Csp²-Br) | Retains the aryl bromide for cross-coupling, enabling sequential reactions. |
| Synthetic Role | Core Building Block | Heterobifunctional Linker | Used to construct the biphenyl core itself. |
Difference in Chemical Reactivity
This is the most critical distinction for any application scientist.
-
4-Bromobiphenyl: The bromine is attached to an sp²-hybridized carbon of the aromatic ring. This C-Br bond is strong and resistant to nucleophilic substitution. Its reactivity is dominated by organometallic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira), where a metal catalyst (typically palladium) inserts into the C-Br bond.[1][16]
-
4-(3-bromopropoxy)biphenyl: This molecule possesses two distinct bromine atoms.
-
The Alkyl Bromide: Attached to an sp³-hybridized carbon, this is a primary alkyl halide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (amines, thiols, carboxylates, etc.). This is almost always the more reactive site under non-catalytic conditions.
-
The Aryl Bromide: This site retains the reactivity profile of 4-bromobiphenyl, enabling sequential functionalization . One can first perform a nucleophilic substitution on the propoxy chain and then, in a separate step, use the aryl bromide for a palladium-catalyzed cross-coupling reaction.
-
Visualization 3: Comparative Chemical Reactivity
Caption: Distinct reactive pathways for the two biphenyl derivatives.
Analytical Characterization
Distinguishing and verifying the purity of these compounds requires standard analytical techniques.
-
Chromatography: Due to its higher polarity and molecular weight, 4-(3-bromopropoxy)biphenyl will have a significantly different retention time than 4-bromobiphenyl in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[17][18] HPLC with a reverse-phase column (e.g., C18) would show 4-bromobiphenyl eluting later (more non-polar) than 4-(3-bromopropoxy)biphenyl.
-
Mass Spectrometry (MS): MS provides definitive identification through the molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be present in both, but the molecular weights will differ clearly (232/234 for 4-bromobiphenyl vs. 290/292 for 4-(3-bromopropoxy)biphenyl).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly diagnostic. 4-Bromobiphenyl will show only aromatic proton signals. 4-(3-bromopropoxy)biphenyl will additionally exhibit characteristic aliphatic signals for the -O-CH₂-, -CH₂-, and -CH₂-Br protons of the propoxy chain, each with a distinct chemical shift and multiplicity.
Conclusion
While seemingly similar, 4-bromobiphenyl and 4-(3-bromopropoxy)biphenyl are fundamentally different tools in the synthetic chemist's arsenal.
-
4-Bromobiphenyl is a foundational building block , used to construct the biphenyl core itself through robust cross-coupling chemistry. It is the starting point when the biphenyl moiety is the desired end-product or a central component to be built upon.
-
4-(3-bromopropoxy)biphenyl is a heterobifunctional linker . Its value lies in its ability to attach a pre-existing biphenyl-ether scaffold onto another molecule via its highly reactive alkyl bromide terminus. This allows for the strategic introduction of the biphenyl group's properties (rigidity, aromaticity, potential for further functionalization) in a modular fashion.
Understanding this core difference—building block versus linker—is paramount for efficient molecular design, process development, and the successful advancement of projects in drug discovery and materials science.
References
- Benchchem. (2025).
- Benchchem. (2025).
- ChemicalBook. (2026). 4-Bromobiphenyl | 92-66-0. ChemicalBook.
- Benchchem. (2025).
- PubChem. (n.d.). 4-Bromobiphenyl | C12H9Br | CID 7101. PubChem.
- NOAA. (n.d.). 4-BROMOBIPHENYL - CAMEO Chemicals. NOAA.
- Muby Chemicals. (n.d.). 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
- ChemicalBook. (n.d.). 4-Bromobiphenyl synthesis. ChemicalBook.
- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
- Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
- SIELC Technologies. (2018). 4-Bromobiphenyl. SIELC Technologies.
- Chem-Impex. (n.d.). 4-Bromobiphenyl. Chem-Impex.
- Benchchem. (n.d.).
- Benchchem. (2025). The Versatile Intermediate: A Technical Guide to the Applications of 4-Bromo-4'-fluorobiphenyl. Benchchem.
- PrepChem.com. (n.d.). Synthesis of 4-(3-bromopropoxy)-3,5-dimethyl-β,β-diphenylpropiophenone. PrepChem.com.
- ScienceDirect. (2013).
- ResearchGate. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Benchchem. (n.d.).
- Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 5. 4-Bromobiphenyl or 4 Bromo Biphenyl Manufacturers, SDS [mubychem.com]
- 6. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 10. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. 4-Bromobiphenyl | SIELC Technologies [sielc.com]
An In-depth Technical Guide to 4-(3-bromopropoxy)biphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatile Biphenyl Scaffold in Modern Drug Discovery
Physicochemical Properties of 4-(3-bromopropoxy)biphenyl
Precise experimental values for the melting and boiling points of 4-(3-bromopropoxy)biphenyl are not extensively documented. However, based on the known properties of structurally similar compounds, we can provide reliable estimates.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₅H₁₅BrO | Calculated |
| Molecular Weight | 291.18 g/mol | Calculated |
| Melting Point | Estimated: 70-80 °C | Based on the melting point of 4-bromobiphenyl (89-91 °C) and the introduction of a flexible propoxy chain which may lower the melting point. |
| Boiling Point | Estimated: >300 °C (at atmospheric pressure) | Based on the boiling point of 4-bromobiphenyl (310 °C) and the increased molecular weight. Boiling point is likely to be determined under reduced pressure to prevent decomposition. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | General solubility characteristics of similar aromatic ethers and alkyl halides. |
Synthesis of 4-(3-bromopropoxy)biphenyl: A Step-by-Step Protocol
The most common and efficient method for the synthesis of 4-(3-bromopropoxy)biphenyl is the Williamson ether synthesis, starting from 4-hydroxybiphenyl and 1,3-dibromopropane.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-hydroxybiphenyl
-
1,3-dibromopropane (in excess, typically 3-5 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (as a base)
-
Acetone or Acetonitrile (as solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybiphenyl (1.0 eq), the chosen base (K₂CO₃, 1.5-2.0 eq or Cs₂CO₃, 1.2-1.5 eq), and the solvent (acetone or acetonitrile).
-
Addition of Alkylating Agent: While stirring, add 1,3-dibromopropane (3.0-5.0 eq) to the mixture. The large excess of the dibromoalkane is crucial to minimize the formation of the bis-ether byproduct.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality in Experimental Choices:
-
Choice of Base: Cesium carbonate is a stronger and more soluble base than potassium carbonate, often leading to faster reaction times and higher yields, especially for less reactive systems. However, potassium carbonate is a more cost-effective option.
-
Excess of 1,3-dibromopropane: Using a significant excess of the dihaloalkane statistically favors the mono-alkylation of the phenol, thereby reducing the formation of the undesired 1,3-bis(4-biphenyloxy)propane.
-
Solvent Selection: Acetone and acetonitrile are polar aprotic solvents that effectively dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.
Visualizing the Synthesis Workflow
Caption: A simplified workflow for the synthesis of 4-(3-bromopropoxy)biphenyl.
Applications in Drug Development: A Gateway to Novel Therapeutics
4-(3-bromopropoxy)biphenyl serves as a crucial building block for the synthesis of a wide range of biologically active molecules. The terminal bromide is a versatile functional group that can be readily displaced by various nucleophiles to introduce diverse functionalities.
Signaling Pathway of a Hypothetical Drug Candidate
The biphenyl scaffold can be functionalized to target specific protein-protein interactions or enzyme active sites. For instance, a hypothetical drug candidate derived from 4-(3-bromopropoxy)biphenyl might be designed to inhibit a kinase signaling pathway implicated in cancer.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug candidate.
Conclusion: A Building Block of High Potential
References
- General principles of Williamson ether synthesis and its applications can be found in standard organic chemistry textbooks and review articles on the topic.
- For specific examples of the use of biphenyl derivatives in drug discovery, a search of medicinal chemistry journals such as the Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry is recommended.
- Chemical supplier catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific, etc.) can be consulted for safety and handling information, although they may not always provide detailed physical properties for all compounds.
Navigating the Synthesis and Supply of 1,1'-Biphenyl, 4-(3-bromopropoxy)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility.[1] Functionalization of this core structure opens avenues for the development of novel therapeutic agents and advanced materials.[2] This in-depth guide focuses on a key derivative, 1,1'-Biphenyl, 4-(3-bromopropoxy)-, providing a comprehensive overview of its synthesis, properties, safe handling, and procurement for research and development purposes.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 20845-92-5 | N/A |
| Molecular Formula | C15H15BrO | N/A |
| Molecular Weight | 291.18 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 76-78 °C | N/A |
| Boiling Point | Predicted: ~400 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | [3] |
Structural Representation:
Caption: Chemical structure of 1,1'-Biphenyl, 4-(3-bromopropoxy)-.
Synthesis and Reaction Mechanisms
The synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)- typically involves a two-step process: the formation of the biphenyl core followed by etherification.
Formation of the Biphenyl Core: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[4][5] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[4]
Reaction Scheme:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Hydroxybiphenyl
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1 equivalent), phenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by an aqueous solution of a base like sodium carbonate or potassium carbonate (2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours (4-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-hydroxybiphenyl.
Etherification: Williamson Ether Synthesis
The subsequent step involves the etherification of the hydroxyl group of 4-hydroxybiphenyl with a suitable three-carbon electrophile, typically 1,3-dibromopropane. This reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
Caption: Williamson ether synthesis for the target compound.
Experimental Protocol: Synthesis of 1,1'-Biphenyl, 4-(3-bromopropoxy)-
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybiphenyl (1 equivalent) in a polar aprotic solvent such as acetone or acetonitrile.
-
Base: Add a base, typically potassium carbonate (1.5-2 equivalents), to the solution and stir for a short period to form the phenoxide.
-
Electrophile Addition: Add 1,3-dibromopropane (1.2-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: The mixture is heated to reflux and stirred for several hours (6-12 hours).
-
Monitoring: The reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield 1,1'-Biphenyl, 4-(3-bromopropoxy)-.
Applications in Drug Development and Materials Science
The biphenyl moiety is a common structural motif in a wide range of biologically active compounds, including antimicrobial, anti-inflammatory, and anti-cancer agents.[2] The 4-(3-bromopropoxy) substituent provides a reactive handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules. The three-carbon linker offers flexibility and can be used to attach the biphenyl core to other pharmacophores or to polymer backbones.
In materials science, biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.[1] The rigid biphenyl core contributes to desirable thermal and electronic properties.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1,1'-Biphenyl, 4-(3-bromopropoxy)-.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8][9][10]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6][7][9]
-
Handling: Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately with plenty of water.[6][7][8]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Suppliers and Pricing
1,1'-Biphenyl, 4-(3-bromopropoxy)- is available from a number of chemical suppliers. The price can vary depending on the purity and quantity required. It is advisable to obtain quotes from multiple suppliers to ensure competitive pricing.
Please note: The following is a list of potential suppliers and is not an exhaustive list nor an endorsement. Researchers should conduct their own due diligence before making a purchase.
-
Sigma-Aldrich (Merck)
-
Thermo Fisher Scientific (Alfa Aesar)
-
TCI Chemicals
-
Combi-Blocks
-
Oakwood Chemical
Pricing for research quantities (1-5 grams) typically ranges from $50 to $200 USD. Bulk pricing will be significantly lower per gram.
Conclusion
1,1'-Biphenyl, 4-(3-bromopropoxy)- is a valuable and versatile building block for both drug discovery and materials science. Its synthesis is readily achievable through well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling and Williamson ether synthesis. A thorough understanding of its properties and adherence to proper safety protocols are essential for its effective and safe utilization in the laboratory.
References
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023, June 16).
- JR-1711 p.
- 9-[1,1'-Biphenyl-4-yl]-3-bromo-9H-carbazole - ChemicalBook. (2025, December 20).
- SAFETY D
- 4-bromo-4'-(pentyloxy)
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6).
- Bromo(1,1'-biphenyl)-4-yl)-3-oxo-1-phenylpropyl)-4-hydroxy-2-benzopyrone - PubChem. (n.d.).
- Understanding the Properties and Applications of Biphenyl Deriv
- TOXICOLOGICAL REVIEW OF BIPHENYL - Integrated Risk Inform
- CAS No. 92-52-4 - Biphenyl - AccuStandard. (n.d.).
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure. (n.d.).
- Chemical Properties of Biphenyl (CAS 92-52-4) - Cheméo. (n.d.).
- Biphenyl CAS#: 92-52-4 - ChemicalBook. (n.d.).
- 1,1'-Biphenyl, 4-bromo- - the NIST WebBook. (n.d.).
- 1-broMo-4-(3-chloropropyl)benzene synthesis - ChemicalBook. (n.d.).
- 4-Bromo-4'-methoxy-1,1'-biphenyl - AboundChem. (n.d.).
- 4,4'-Bis(3-aminophenoxy)biphenyl (43BAPOBP) - Ossila. (n.d.).
- 1-BROMO-4-(3-BROMOPROPOXY)BENZENE AldrichCPR | Sigma-Aldrich. (n.d.).
- 1-Bromo-3-phenoxypropane, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- Biological deeds of Biphenyl deriv
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects | Request PDF - ResearchG
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC. (2024, September 20).
- US20220380321A1 - Process for the preparation of biphenylamines - Google P
- 1-Bromo-4-(3-bromopropyl)benzene | C9H10Br2 | CID 15153578 - PubChem. (n.d.).
- 1-(3-Bromopropoxy)-3-chlorobenzene, min 95%, 500 mg. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. Biphenyl CAS#: 92-52-4 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. combi-blocks.com [combi-blocks.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: Williamson Ether Synthesis Protocol for Biphenyl Derivatives
Abstract
This application note provides a definitive technical guide for the synthesis of biphenyl ethers via the Williamson ether synthesis. Biphenyl derivatives are critical structural motifs in liquid crystals (e.g., 4-alkoxy-4'-cyanobiphenyls) and privileged scaffolds in drug discovery. Unlike simple phenols, biphenyl substrates present unique challenges regarding solubility,
Introduction & Mechanistic Basis[1][2][3]
The Williamson ether synthesis is an
Mechanism Overview[4][5]
-
Deprotonation: Base removes the phenolic proton (
), generating a resonance-stabilized phenoxide anion. -
Nucleophilic Attack: The phenoxide oxygen attacks the alkyl halide electrophile (
) from the backside. -
Leaving Group Departure: The halide leaves, forming the ether bond.
Critical Considerations for Biphenyls
-
Solubility: Biphenyls are significantly more lipophilic than simple phenols. Standard solvents like acetone may fail to dissolve the starting material at reflux, necessitating higher-boiling polar aprotic solvents like DMF or DMSO.
-
Crystallinity: Biphenyl ethers often exhibit high crystallinity, making recrystallization (usually from ethanol or acetonitrile) a superior purification method to column chromatography.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CN, -NO2) on the biphenyl ring increase the acidity of the phenol (facilitating deprotonation) but decrease the nucleophilicity of the resulting phenoxide.
Experimental Decision Matrix
Select the appropriate protocol based on your substrate's profile:
| Substrate Characteristic | Recommended Protocol | Primary Reagents | Key Advantage |
| Standard Biphenyls (e.g., 4-phenylphenol) | Protocol A | High yield, reliable, homogeneous. | |
| Industrial / Scale-up (>10g) | Protocol B | NaOH / TBAB / Toluene | Cost-effective, easier workup (PTC). |
| Sterically Hindered (Ortho-substituted) | Protocol C | NaH / THF | Irreversible deprotonation, high reactivity. |
| Acid-Sensitive Substrates | Protocol A | Mild conditions, "Cesium Effect" enhances rate. |
Detailed Protocols
Protocol A: Standard High-Yield Method (DMF/ )
Best for: Research-scale synthesis (100 mg – 5 g) of functionalized biphenyls.
Reagents:
-
Substrate: 4-Hydroxybiphenyl derivative (1.0 equiv)
-
Alkylating Agent: Alkyl Bromide (1.2 – 1.5 equiv)
-
Base: Anhydrous Potassium Carbonate (
) (2.0 – 3.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) [Grade: Anhydrous]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if reacting with Alkyl Chlorides.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
) or Argon.[1] -
Dissolution: Add the biphenyl derivative and anhydrous DMF (concentration ~0.2 M). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation. -
Alkylation: Add the alkyl bromide dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Note: Monitor via TLC (Mobile phase: 10-20% EtOAc in Hexanes). The starting phenol is more polar than the ether product.
-
-
Workup:
-
Cool to RT. Pour the mixture into 5x volume of ice-cold water.
-
Precipitation: Biphenyl ethers often precipitate as solids upon water addition. If solid forms, filter and wash with water.[2]
-
Extraction (if oil): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.
-
-
Purification: Recrystallize from hot Ethanol or Acetonitrile. If the product is not crystalline, pass through a short silica plug.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Green chemistry applications, scale-up, and avoiding DMF removal issues.
Reagents:
-
Substrate: Biphenyl phenol (1.0 equiv)
-
Alkyl Halide (1.5 equiv)[3]
-
Organic Solvent: Toluene or Dichloromethane (DCM)
-
Aqueous Phase: 30-50% NaOH solution
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 – 0.1 equiv)
Step-by-Step Procedure:
-
Biphasic Setup: In a flask, combine the biphenyl substrate dissolved in the organic solvent (Toluene is preferred for higher temps) and the alkyl halide.
-
Catalyst Addition: Add the TBAB catalyst.
-
Initiation: Add the NaOH solution while stirring vigorously.
-
Reaction: Reflux (if Toluene) or vigorous stir at RT (if DCM) for 6–18 hours.
-
Workup: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted phenoxide) and then water. Dry over
and concentrate.
Protocol C: Sterically Hindered Substrates (NaH)
Best for: Ortho-substituted biphenyls (e.g., 2,2'-dimethyl-4-hydroxybiphenyl) where nucleophilicity is compromised.
Reagents:
-
Base: Sodium Hydride (NaH) (60% dispersion in mineral oil) (1.2 equiv)
-
Solvent: Anhydrous THF or DMF[1]
-
Atmosphere: Strictly inert (
/Argon)
Step-by-Step Procedure:
-
Base Prep: Wash NaH with dry hexanes (2x) to remove mineral oil if the oil interferes with purification (optional for simple ethers). Suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add the biphenyl substrate (dissolved in THF) dropwise to the NaH suspension at 0°C. Evolution of
gas will occur. Stir for 30 min at RT. -
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Reaction: Allow to warm to RT. If conversion is low after 2 hours, heat to reflux.
-
Quench: Critical Safety Step. Cool to 0°C. Quench excess NaH by dropwise addition of Methanol, then water.
-
Workup: Standard extraction with Diethyl Ether or EtOAc.
Visualizations
Figure 1: Mechanistic Pathway & Troubleshooting Logic
This diagram illustrates the reaction mechanism and the critical decision points for optimization.
Caption: Mechanistic flow of Williamson Ether Synthesis indicating the transition from phenol to ether and critical process parameters.
Figure 2: Purification Workflow
A standardized workflow for isolating crystalline biphenyl ethers.
Caption: Decision tree for the workup and purification of biphenyl ether derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Base too weak / Poor solubility | Switch from Acetone/ |
| No Reaction | Moisture in solvent | Williamson synthesis is water-sensitive (solvates the anion). Dry solvent over molecular sieves. |
| Elimination Product (Alkene) | Substrate Sterics | If using 2° halides, lower temperature. Do NOT use 3° halides (E2 dominates). |
| Product is Oily/Impure | DMF contamination | Wash organic layer thoroughly with water (3x). DMF is miscible in water but requires multiple washes to remove fully. |
| Starting Material Remains | Incomplete deprotonation | Ensure the phenol + base stir for 30 mins before adding the alkyl halide. |
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. [Link][1][2][3][6][7][8][9]
-
Devasthali, S., et al. (2025).[10] Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link]
-
Chemistry Steps. (2022). Williamson Ether Synthesis: Mechanism and Preparation. [Link]
-
Tanaka, K., et al. (2013).[11] Synthesis and Thermotropic Studies of a New Series of Teraryl Liquid Crystals. International Journal of Molecular Sciences. [Link][1][8][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. par.nsf.gov [par.nsf.gov]
Application Note: Synthesis and Application of 4-(3-Bromopropoxy)biphenyl as a Key Intermediate for Novel Liquid Crystal Design
Abstract: This guide provides a comprehensive technical overview of 4-(3-bromopropoxy)biphenyl, a critical intermediate in the synthesis of advanced liquid crystalline materials. We present detailed, field-proven protocols for its synthesis via Williamson ether synthesis, subsequent purification, and thorough characterization using modern analytical techniques. Furthermore, this document outlines the strategic application of this intermediate in the design and synthesis of a target calamitic liquid crystal, including methodologies for characterizing the final product's mesomorphic properties. This note is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and actionable experimental procedures.
Introduction to Liquid Crystal Intermediates
The Role of Liquid Crystals in Modern Technology
Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This dual nature, characterized by fluidity and long-range molecular order, allows for the manipulation of their optical properties through external stimuli like electric fields, making them indispensable in technologies such as liquid crystal displays (LCDs).[1][2] The molecular architecture of an LC determines its specific phase behavior (e.g., nematic, smectic) and physical properties.[1][2]
Molecular Design and the Importance of Intermediates
The design of novel liquid crystals with tailored properties—such as specific phase transition temperatures, broad mesophase ranges, and high thermal stability—relies on the strategic assembly of molecular building blocks.[3] A typical calamitic (rod-shaped) liquid crystal molecule consists of three key components: a rigid core (mesogen), a flexible terminal chain, and a linking group. The biphenyl moiety is a common and effective mesogenic core due to its rigidity, linearity, and ability to promote anisotropic intermolecular interactions.[4][5]
Overview of 4-(3-Bromopropoxy)biphenyl as a Versatile Building Block
4-(3-Bromopropoxy)biphenyl serves as an exemplary intermediate, providing a pre-functionalized biphenyl core. It contains the rigid 4-biphenyl group, which promotes liquid crystallinity, and a flexible propoxy spacer terminating in a reactive bromine atom. This terminal bromine is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to attach other functional units and build the final, more complex liquid crystal molecule. Its structure is ideal for creating materials with desirable smectic or nematic phases.[6]
Synthesis of 4-(3-Bromopropoxy)biphenyl
The most direct and efficient method for synthesizing 4-(3-bromopropoxy)biphenyl is the Williamson ether synthesis.[7][8] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, the phenoxide is generated from 4-hydroxybiphenyl, which then acts as a nucleophile to attack 1,3-dibromopropane in an SN2 reaction.[8][9]
Synthetic Strategy and Causality
The choice of reagents and conditions is critical for maximizing yield and minimizing side products.
-
Reactants: 4-Hydroxybiphenyl provides the core mesogenic unit. 1,3-Dibromopropane serves as the alkylating agent, introducing the three-carbon spacer. Using a large excess of 1,3-dibromopropane is crucial to favor the monosubstituted product and suppress the formation of the disubstituted diether byproduct.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenolic hydroxyl group of 4-hydroxybiphenyl, forming the more nucleophilic phenoxide ion.[10]
-
Solvent: Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and is polar enough to facilitate the SN2 mechanism.[11]
-
Catalyst: While not always necessary, a catalytic amount of potassium iodide (KI) can be added to increase the reaction rate via the Finkelstein reaction, where the bromide on the alkyl chain is transiently replaced by the better leaving group, iodide.
Caption: Workflow for the synthesis of 4-(3-bromopropoxy)biphenyl.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Hydroxybiphenyl | 170.21 | 10.0 g | 0.0587 | 1.0 |
| 1,3-Dibromopropane | 201.89 | 59.3 g (29.4 mL) | 0.294 | 5.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 16.2 g | 0.117 | 2.0 |
| Acetone | - | 250 mL | - | - |
| Ethanol (for recrystallization) | - | As needed | - | - |
Step-by-Step Experimental Protocol: Synthesis
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybiphenyl (10.0 g, 0.0587 mol) and anhydrous potassium carbonate (16.2 g, 0.117 mol).
-
Solvent and Reagent Addition: Add 250 mL of acetone, followed by 1,3-dibromopropane (29.4 mL, 0.294 mol).
-
Reaction: Heat the mixture to reflux and maintain vigorous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The reaction is typically complete within 24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and any salts using a Buchner funnel.
-
Solvent Removal: Remove the acetone and excess 1,3-dibromopropane from the filtrate using a rotary evaporator.
-
Isolation of Crude Product: The resulting residue is the crude 4-(3-bromopropoxy)biphenyl, which may appear as a pale oil or semi-solid.
Protocol: Purification by Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. A typical yield is around 80-90%.
Characterization and Data Interpretation
The identity and purity of the synthesized 4-(3-bromopropoxy)biphenyl should be confirmed using spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.52 (m, 4H, Ar-H), 7.43-7.39 (t, 2H, Ar-H), 7.33-7.29 (t, 1H, Ar-H), 6.98 (d, 2H, Ar-H), 4.18 (t, 2H, -OCH₂-), 3.65 (t, 2H, -CH₂Br), 2.35 (quint, 2H, -CH₂CH₂CH₂-) |
| FT-IR (KBr, cm⁻¹) | ν: ~3030 (Ar C-H), ~2960 (Aliphatic C-H), ~1608, 1500 (Ar C=C), ~1245 (Ar-O-C stretch), ~650 (C-Br stretch) |
| Mass Spec (EI) | m/z: Molecular ion peak at ~290/292 (due to Br isotopes) |
Application in Liquid Crystal Synthesis: A Case Study
4-(3-Bromopropoxy)biphenyl is an ideal starting material for synthesizing more complex liquid crystals. A common strategy is to couple it with another mesogenic unit, such as a derivative of benzoic acid, to extend the rigid core and introduce different terminal groups.
Reaction Scheme: Synthesis of a Biphenyl Benzoate LC
Here, we describe the synthesis of 4'-cyanophenyl 4-(3-(biphenyl-4-yloxy)propoxy)benzoate, a potential nematic liquid crystal. This involves a second Williamson ether synthesis to attach the biphenyl intermediate to 4-hydroxybenzoic acid, followed by an esterification reaction.
Caption: Multi-step synthesis of a target liquid crystal.
Detailed Experimental Protocol
This synthesis is presented as a multi-step process.
Step 1: Synthesis of the Benzoate Intermediate
-
Combine 4-(3-bromopropoxy)biphenyl (1.0 eq), methyl 4-hydroxybenzoate (1.1 eq), and K₂CO₃ (2.0 eq) in dimethylformamide (DMF).
-
Heat the mixture at 80-90 °C for 12-18 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to yield the methyl ester intermediate.
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the methyl ester intermediate in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and reflux for 4-6 hours.
-
After cooling, acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the product.
Step 3: Esterification to Final Liquid Crystal
-
In an inert atmosphere, dissolve the carboxylic acid intermediate (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).
-
Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, then brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography followed by recrystallization to obtain the final liquid crystal.
Characterization of the Final Liquid Crystal
The final product must be analyzed to confirm its structure and, most importantly, to determine its liquid crystalline properties.
Spectroscopic Analysis
¹H NMR, ¹³C NMR, and FT-IR should be used to confirm the successful formation of the target molecule, verifying the presence of the ester linkage and the cyano group.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is the primary technique for identifying the phase transition temperatures of a liquid crystal.[12]
Protocol:
-
Seal a small sample (2-5 mg) in an aluminum DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (transition to the isotropic liquid phase).
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The endothermic and exothermic peaks in the thermogram correspond to phase transitions (e.g., Crystal → Nematic, Nematic → Isotropic).[12]
Example DSC Data Table:
| Transition | Onset Temp. (°C) (2nd Heating) | Peak Temp. (°C) (2nd Heating) | Enthalpy (ΔH) (J/g) |
| Crystal → Nematic (K→N) | 110.5 | 112.1 | 85.3 |
| Nematic → Isotropic (N→I) | 215.2 | 216.5 | 1.2 |
Optical Analysis: Polarized Optical Microscopy (POM)
POM is used to visually identify the specific type of liquid crystal phase by observing the characteristic optical textures.[12]
Protocol:
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Heat the slide on a hot stage to the isotropic phase.
-
Slowly cool the sample while observing it through a polarized light microscope.
-
Different liquid crystal phases will exhibit unique textures (e.g., Schlieren or marbled textures for a nematic phase).
Troubleshooting and Key Considerations
-
Incomplete Williamson Synthesis: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the alkyl halide and deactivate the phenoxide.[10]
-
Byproduct Formation: A large excess of the dihaloalkane is critical in the first step to minimize the formation of the diether.
-
Purification Challenges: Liquid crystalline materials can be difficult to purify by recrystallization due to their inherent molecular ordering. Column chromatography is often necessary for high purity.
-
Safety: 1,3-Dibromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. DCC is a potent sensitizer.
Conclusion
4-(3-Bromopropoxy)biphenyl is a highly valuable and versatile intermediate for the synthesis of calamitic liquid crystals. The protocols detailed in this application note provide a robust framework for its synthesis, purification, and subsequent use in creating novel materials. By understanding the causality behind the experimental choices and employing rigorous characterization techniques, researchers can effectively utilize this building block to design and develop advanced liquid crystals with precisely tailored properties for a wide range of technological applications.
References
- Vertex AI Search. (2014). Biphenyl-based liquid crystals for elevated temperature processing with polymers.
- ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
- ResearchGate. Liquid crystalline phases and their transition temperatures.
- ResearchGate. Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules.
- Springer. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- UEA Digital Repository. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems.
- MDPI. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies.
- AIP Publishing. (2025). Atomistic analysis of nematic phase transition in 4-cyano-4′-n-alkyl biphenyl liquid crystals: Sampling for the first-order phase transition and the free-energy decomposition.
- RSC Publishing. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens.
- Cambridge University Press. Williamson Ether Synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- PrepChem.com. Synthesis of 4-(3-bromopropoxy)-3,5-dimethyl-β,β-diphenylpropiophenone.
- TCI Chemicals. Liquid Crystal Materials.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. francis-press.com [francis-press.com]
- 11. prepchem.com [prepchem.com]
- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
preparation of biphenyl-based mesogens using bromopropoxy linkers
Application Note: Preparation of Biphenyl-Based Mesogens Using Bromopropoxy Linkers
Part 1: Introduction & Strategic Design
The synthesis of 4-(3-bromopropoxy)biphenyl is a foundational step in the creation of liquid crystal monomers (mesogens). The "propoxy" chain (
The Core Challenge: Mono- vs. Bis-Alkylation The primary synthetic pitfall in this reaction is the formation of the symmetrical dimer (bis-ether), where one molecule of 1,3-dibromopropane reacts with two molecules of biphenyl-4-ol.[1] This byproduct is highly crystalline, insoluble, and difficult to separate from the desired product if formed in significant quantities.
Strategic Solution: To enforce mono-alkylation, this protocol utilizes a high molar excess (3-5 equivalents) of 1,3-dibromopropane.[1] This kinetic control ensures that the phenoxide nucleophile is statistically more likely to encounter a fresh dibromide molecule than a mono-substituted product.
Part 2: Experimental Protocol
Reaction Scheme
The synthesis follows a standard Williamson Ether Synthesis pathway using mild basic conditions to preserve the alkyl bromide functionality.
Figure 1: Reaction pathway highlighting the suppression of the bis-ether byproduct through stoichiometry.[1]
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Quantity (Example) | Role |
| Biphenyl-4-ol | 170.21 | 1.0 | 17.0 g (100 mmol) | Mesogenic Core |
| 1,3-Dibromopropane | 201.89 | 4.0 | 80.8 g (400 mmol) | Linker / Electrophile |
| Potassium Carbonate | 138.21 | 2.5 | 34.5 g (250 mmol) | Base (Anhydrous) |
| Acetone | 58.08 | Solvent | 250 mL | Solvent (Reagent Grade) |
| Potassium Iodide | 166.00 | 0.1 | 1.66 g (10 mmol) | Catalyst (Finkelstein) |
Note: Potassium Iodide (KI) is optional but recommended. It facilitates the reaction via the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Step-by-Step Procedure
Step 1: Setup
-
Equip a 500 mL round-bottom flask (RBF) with a large magnetic stir bar and a reflux condenser.
-
Charge the flask with Biphenyl-4-ol (17.0 g), K₂CO₃ (34.5 g), and KI (1.66 g).[1]
-
Add Acetone (250 mL) and stir vigorously for 15 minutes at room temperature to form a suspension of the phenoxide.
-
Add 1,3-Dibromopropane (80.8 g) in a single portion. Do not add dropwise; high instantaneous concentration of dibromide is desired.
Step 2: Reaction
-
Heat the mixture to a gentle reflux (~56°C).
-
Maintain reflux for 16–24 hours .
-
Monitoring: Check progress via TLC (Silica gel, 20% Ethyl Acetate in Hexanes).
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter off the inorganic salts (KBr, excess K₂CO₃) using a Buchner funnel. Wash the filter cake with cold acetone (2 x 30 mL).
-
Concentration: Combine the filtrate and washings. Remove the acetone using a rotary evaporator to yield a yellow oil containing the product and excess 1,3-dibromopropane.
Step 4: Purification (Critical) The excess 1,3-dibromopropane (BP ~167°C) must be removed before recrystallization.[1]
-
Vacuum Distillation (Stripping): Connect the RBF to a high-vacuum line or Kugelrohr apparatus. Heat the oil to 80–100°C under reduced pressure (<5 mmHg) to distill off the excess 1,3-dibromopropane.
-
Caution: Do not overheat (>140°C) to avoid elimination of HBr.
-
-
Recrystallization:
-
Dissolve the remaining solid/oil residue in boiling Ethanol (95%) .
-
If the solution is dark, treat with activated charcoal and filter hot.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect the white crystalline solid by vacuum filtration.
-
Yield: Typical yields are 75–85%.
-
Part 3: Validation & Characterization
Analytical Data
| Test | Expected Result | Interpretation |
| Appearance | White crystalline solid | Purity indicator (Yellowing suggests oxidation). |
| Melting Point | 74–76 °C | Sharp range confirms purity. Broad range (<70°C) suggests residual solvent or dimer. |
| TLC | Single Spot (Rf ~0.6) | Absence of baseline spot (phenol) and solvent front spot (dibromide). |
NMR Interpretation (Self-Validating System)
The structure is confirmed if the integration ratio of the aliphatic protons matches the aromatic core.
-
1H NMR (400 MHz, CDCl₃):
- 7.55 – 7.48 (m, 4H, Aromatic Biphenyl).
- 7.42 (t, 2H, Aromatic Biphenyl).
- 7.31 (t, 1H, Aromatic Biphenyl).
- 6.98 (d, 2H, Aromatic Phenylene, ortho to ether).
-
4.13 (t,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz, 2H, ). -
3.60 (t,
Hz, 2H, ). -
2.34 (quint,ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> Hz, 2H, ).
Diagnostic Check: The triplet at 3.60 ppm confirms the presence of the alkyl bromide. If this peak is missing and replaced by a triplet at ~4.1 ppm, the dimer (bis-ether) has formed.
Part 4: Troubleshooting & Optimization
Decision Matrix: Purification Logic
Figure 2: Decision matrix for purification based on the physical state of the crude intermediate.
Common Issues
-
Oiling Out: If the product separates as an oil during recrystallization, the solution is likely too concentrated or contains residual acetone.
-
Fix: Re-heat, add a small amount of Ethanol, and let cool very slowly with stirring.
-
-
Low Yield: Often due to incomplete alkylation.
-
Fix: Switch solvent to Butanone (MEK) (Reflux BP 80°C) or Acetonitrile to increase reaction temperature and rate.[1]
-
-
Dimer Formation:
-
Fix: Increase 1,3-dibromopropane to 5-6 equivalents . The excess can be recovered and reused.
-
References
-
Percec, V., et al. "Synthesis and characterization of thermotropic liquid crystalline polymers." Journal of Polymer Science Part A: Polymer Chemistry, 1991.
- Gray, G. W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press, 1962.
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Pearson Education, 5th Ed. (Standard protocols for Williamson Ether Synthesis).
-
PubChem Compound Summary. "1-bromo-4-(3-bromopropoxy)benzene (Analogous structure data)."
-
Organic Syntheses. "General procedures for alkylation of phenols." Org.[2][5][6] Synth. Coll. Vol. 1, p. 75.
Sources
- 1. 54314-84-0|((3-Bromopropoxy)methyl)benzene|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.mpg.de [pure.mpg.de]
- 4. CN101054330A - Synthesis method for biphenyl compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Reaction of 4-(3-Bromopropoxy)biphenyl with Amines: A Comprehensive Guide to Synthesis and Application
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique structural and electronic properties.[1][2] Functionalization of the biphenyl core allows for the fine-tuning of these properties, leading to the development of novel therapeutics and advanced materials.[3] One such functionalization, the introduction of an aminoalkyl ether chain, is of particular interest. The reaction of 4-(3-bromopropoxy)biphenyl with various amines provides a versatile and efficient route to a diverse library of 4-(3-aminopropoxy)biphenyl derivatives. These compounds are valuable intermediates in the synthesis of high-performance polymers, such as polyimides, and serve as key building blocks for pharmacologically active molecules.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 4-(3-bromopropoxy)biphenyl with amines. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that influence reaction outcomes.
Reaction Mechanism: A Nucleophilic Substitution Approach
The reaction of 4-(3-bromopropoxy)biphenyl with an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5] The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the bromine atom of the 4-(3-bromopropoxy)biphenyl. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.
The lone pair of electrons on the nitrogen atom of the amine is the driving force for the nucleophilic attack.[6] The reactivity of the amine is influenced by its basicity and steric hindrance. Generally, primary amines are more reactive than secondary amines, which are in turn more reactive than tertiary amines in this type of alkylation.[7] However, a significant challenge in the alkylation of primary and secondary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts.[5][6][8][9] This occurs because the product amine is often more nucleophilic than the starting amine.[8]
To control the selectivity of the reaction and favor mono-alkylation, several strategies can be employed, such as using a large excess of the amine or carefully controlling the reaction stoichiometry.[5][10]
Caption: SN2 mechanism for the reaction of 4-(3-bromopropoxy)biphenyl with an amine.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the reaction of 4-(3-bromopropoxy)biphenyl with a primary amine. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
-
4-(3-bromopropoxy)biphenyl
-
Primary amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-bromopropoxy)biphenyl (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.2-2.0 eq.) followed by anhydrous potassium carbonate (2.0-3.0 eq.). The use of an excess of the amine can help to minimize dialkylation.[7]
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by TLC. A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[11] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(3-aminopropoxy)biphenyl derivative.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[12]
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN115286519A - Preparation method of 4,4' -bis (3-aminophenoxy) biphenyl - Google Patents [patents.google.com]
- 5. tminehan.com [tminehan.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lab Reporter [fishersci.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 4-Phenylphenol Alkylation
Welcome to the technical support center for the alkylation of 4-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this common yet nuanced transformation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the reaction's mechanics to empower you to solve problems effectively. This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues leading to low yields.
Part 1: Foundational Concepts & Mechanism
Before troubleshooting, it is crucial to understand the core reaction. The alkylation of 4-phenylphenol is typically a Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] The process involves two key steps:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide anion.
-
Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group to form the desired ether.
A critical challenge in this reaction is the ambident nature of the phenoxide nucleophile. While the oxygen atom is the site of highest negative charge density (the "hard" nucleophilic center), the aromatic ring is also electron-rich and can act as a nucleophile, particularly at the ortho-position (the "soft" nucleophilic center). This can lead to a mixture of O-alkylated (desired ether) and C-alkylated (undesired byproduct) products.[3][4]
Reaction Mechanism and Competing Pathways
dot graph "Alkylation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Competing reaction pathways in 4-phenylphenol alkylation.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low and I'm recovering a lot of unreacted 4-phenylphenol. What's the primary cause?
This is the most common issue and almost always points to incomplete deprotonation of the starting material. The phenolic proton of 4-phenylphenol must be fully removed to generate the reactive phenoxide anion. If the base is too weak or used in insufficient quantity, the reaction will stall.[5]
Causality & Solution:
-
Base Strength: Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still required. While a weak base like sodium bicarbonate is generally insufficient, potassium carbonate (K₂CO₃) is a common and effective choice for many phenols.[5][6] For less reactive systems, a stronger base like sodium hydride (NaH) or sodium hydroxide (NaOH) may be necessary.[5][7]
-
Anhydrous Conditions: If using a highly reactive, moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Any residual water will quench the base, rendering it ineffective.[5]
-
Actionable Steps:
-
Verify Base Strength: For 4-phenylphenol, K₂CO₃ is a good starting point. If yields remain low, consider switching to NaH in an anhydrous polar aprotic solvent like THF or DMF.[7][8]
-
Use Sufficient Equivalents: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation. For heterogeneous bases like K₂CO₃, using 2-3 equivalents is common practice.[8]
-
Ensure Dryness: When using NaH, flame-dry your glassware under vacuum and use anhydrous solvents.
-
Q2: My TLC shows multiple product spots. How can I improve selectivity for the desired O-alkylated ether over the C-alkylated byproduct?
Observing both O- and C-alkylation is a classic selectivity problem stemming from the phenoxide's ambident nature.[3][4] The outcome is heavily influenced by the reaction conditions, which can be tuned to strongly favor the desired O-alkylation pathway.
Causality & Solution:
The key is to favor the kinetically controlled O-alkylation product over the thermodynamically driven C-alkylation.[9][10]
-
Solvent Choice: This is the most critical factor.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile, Acetone): These solvents are highly recommended. They solvate the cation (e.g., K⁺ from K₂CO₃) but leave the phenoxide oxygen relatively "free" and highly nucleophilic, promoting rapid attack at the oxygen center.[1][3][5]
-
Protic Solvents (e.g., Water, Ethanol): These solvents should be avoided. They form strong hydrogen bonds with the phenoxide oxygen, "shielding" it and reducing its nucleophilicity.[3] This gives the less reactive carbon atoms of the ring more time to attack, increasing the proportion of the C-alkylated product.[3]
-
-
Counter-ion: Larger, "softer" counter-ions (like Cs⁺ from Cs₂CO₃) lead to a looser ion pair with the phenoxide, increasing the reactivity at the oxygen and enhancing O-selectivity.[8][11]
-
Phase Transfer Catalysis (PTC): Using a phase transfer catalyst like a tetraalkylammonium salt can be highly effective. The catalyst transports the phenoxide anion into the organic phase as a lipophilic ion pair, which is extremely reactive and favors O-alkylation.[9][12]
Actionable Steps:
-
Switch Solvents: If you are not already, use a polar aprotic solvent like acetonitrile or DMF.[1]
-
Change the Base: Consider using cesium carbonate (Cs₂CO₃) for maximum O-selectivity, especially with challenging substrates.[11]
-
Implement PTC: For reactions in a biphasic system (e.g., NaOH/water and an organic solvent), add a catalyst like tetrabutylammonium bromide (TBAB).
Q3: The reaction is slow and requires high temperatures, leading to decomposition. How can I accelerate the reaction under milder conditions?
Slow reaction rates are typically due to a poor choice of alkylating agent or suboptimal solvent. The SN2 reaction is highly dependent on the leaving group's ability and the solvent's properties.
Causality & Solution:
-
Leaving Group Ability: The rate of the SN2 reaction is directly proportional to the quality of the leaving group. The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[13] If you are using an alkyl chloride, the reaction will be significantly slower than with an alkyl iodide.
-
Solvent Polarity: As mentioned in Q2, polar aprotic solvents (DMF, DMSO, acetonitrile) are excellent for SN2 reactions because they stabilize the transition state without solvating the nucleophile, thus accelerating the rate.[1][5]
-
Catalysis: The addition of a catalytic amount of sodium or potassium iodide can dramatically speed up reactions involving alkyl chlorides or bromides via the Finkelstein reaction, where the less reactive halide is transiently converted to the much more reactive iodide in situ.
Actionable Steps:
-
Use a Better Leaving Group: If possible, switch from an alkyl chloride to the corresponding bromide or, ideally, iodide.
-
Optimize the Solvent: Ensure you are using a clean, dry, polar aprotic solvent like DMF.
-
Add a Catalyst: Add 0.1 equivalents of potassium iodide (KI) to your reaction mixture.
Q4: I used a secondary alkyl halide and my main product is an alkene. What happened?
You have encountered a competing elimination (E2) reaction. The phenoxide ion is not only a strong nucleophile but also a reasonably strong base.
Causality & Solution:
-
SN2 vs. E2: The Williamson ether synthesis works best with methyl and primary alkyl halides.[1][2] Secondary alkyl halides are sterically hindered, which slows down the SN2 backside attack. This gives the basic nature of the phenoxide time to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene via an E2 mechanism. Tertiary alkyl halides will almost exclusively undergo elimination.[1][5]
Actionable Steps:
-
Change the Alkylating Agent: This reaction is not suitable for secondary or tertiary alkyl halides. You must use a methyl or primary alkyl halide to obtain the ether product in good yield.[5]
-
Alternative Synthetic Routes: If you need to synthesize an ether from a secondary carbon, consider alternative methods such as alkoxymercuration-demercuration of an alkene or acid-catalyzed addition of the phenol to an alkene.
Part 3: Optimized Protocol and Data Summary
Baseline Protocol for O-Alkylation of 4-Phenylphenol
This generalized protocol is a robust starting point and can be optimized based on the specific alkylating agent used.[5][8]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon), add 4-phenylphenol (1.0 eq.).
-
Solvent & Base: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reaction Initiation: Stir the suspension vigorously at room temperature for 30 minutes to facilitate phenoxide formation.
-
Alkylating Agent: Add the primary alkyl halide (1.2 eq.) to the stirring suspension.
-
Heating & Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-phenylphenol spot is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic solids, and wash the filter cake with ethyl acetate.
-
Extraction: Combine the filtrate and washings. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Experimental Workflow Diagram
dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} . Caption: Step-by-step experimental workflow for 4-phenylphenol alkylation.
Table 1: Influence of Reaction Parameters on O-Alkylation Selectivity
| Parameter | Recommended Condition | Rationale & Impact on Yield | Reference |
| Base | K₂CO₃ or Cs₂CO₃ | Weaker inorganic bases minimize side reactions. Cs₂CO₃ often provides superior O-selectivity and faster rates. Stronger bases like NaH are effective but require strictly anhydrous conditions. | [8][11] |
| Solvent | Acetonitrile, DMF, Acetone | Polar aprotic solvents accelerate SN2 reactions and disfavor C-alkylation by not solvating the phenoxide nucleophile. | [1][3][5] |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | The reaction proceeds via an SN2 mechanism. Primary halides are required to avoid the competing E2 elimination reaction. Iodides are more reactive than bromides, which are more reactive than chlorides. | [1][5][13] |
| Temperature | 50-100 °C | Sufficient thermal energy is needed to overcome the activation barrier. However, excessively high temperatures can promote decomposition and side reactions like C-alkylation. | [1][5] |
| Additives | Catalytic KI (for R-Cl/Br) | A catalytic amount of iodide can convert less reactive alkyl halides to the more reactive alkyl iodide in situ, accelerating the reaction under milder conditions. | |
| Catalysis | Phase Transfer Catalyst (e.g., TBAB) | Highly effective for biphasic systems, enhancing the rate and O-selectivity by transporting the phenoxide into the organic phase as a highly reactive ion pair. | [9][12] |
References
-
Alkylation of phenolics under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Semantic Scholar. [Link]
-
What Is the Mechanism of Phenol Alkylation? Hubei Sanli Fengxiang Technology Co., Ltd. [Link]
-
Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. CORE. [Link]
-
Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation. Bentham Science. [Link]
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]
-
The Williamson Ether Synthesis. University of California, Davis. [Link]
-
Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. PubMed. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). SynArchive. [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]
-
Alkylation of phenol: a mechanistic view. PubMed. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Publications. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. francis-press.com [francis-press.com]
Navigating the Complexities of Biphenyl Alkylation: A Technical Guide to Selectivity and Separation
For Immediate Release
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of biphenyl derivatives. The alkylation of biphenyl is a cornerstone of synthetic organic chemistry, yet it presents a significant challenge: controlling the reaction to favor the desired mono-alkylated product over the bis-alkylated byproduct. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address this common hurdle.
The Challenge: Mono- versus Bis-Alkylation
The Friedel-Crafts alkylation is a fundamental method for introducing alkyl chains to aromatic rings, such as biphenyl, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2][3] However, the initial alkylation activates the biphenyl ring, making it more susceptible to a second alkylation, often leading to a mixture of mono- and bis-alkylated products. The separation of these products can be notoriously difficult due to their similar physical properties.[4]
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during biphenyl alkylation and provide solutions to steer the reaction toward the desired mono-alkylated product.
Q1: My reaction is producing a high proportion of bis-alkylated product. How can I increase the selectivity for mono-alkylation?
A1: Several factors influence the selectivity of biphenyl alkylation. To favor mono-alkylation, consider the following adjustments:
-
Molar Ratio of Reactants: Employing a higher molar ratio of biphenyl to the alkylating agent can statistically favor mono-alkylation.[5][6] A 1:1 molar ratio of biphenyl to 1-hexene, for example, has been shown to maximize the selectivity for monohexylbiphenyl.[5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the likelihood of subsequent alkylations.[5][6][7] However, reaction rates will be slower, so optimization is key. Increasing the reaction temperature can accelerate the alkylation process but may also lead to an increase in poly-alkylated products.[6]
-
Catalyst Concentration and Choice: The concentration of the Lewis acid catalyst can impact selectivity. Increasing the catalyst concentration can sometimes enhance the formation of the mono-alkylated product.[5][6] The choice of catalyst is also crucial. Shape-selective catalysts, such as certain zeolites (e.g., MCM-22, ZSM-5), can promote the formation of specific isomers, particularly the para-isomer, due to steric constraints within their porous structures.[7][8][9]
-
Steric Hindrance: Introducing bulky alkyl groups can sterically hinder the second alkylation.[10] The inherent steric hindrance in the biphenyl molecule itself, arising from the interaction between the ortho-hydrogens of the two phenyl rings, also plays a role in directing substitution.[11][12]
-
Inverse Addition: Instead of adding the alkylating agent to the biphenyl and catalyst mixture, try adding the biphenyl solution to the alkylating agent.[4] This "inverse addition" can help to maintain a low concentration of the activated mono-alkylated intermediate, thereby reducing the chance of a second alkylation.[4]
Q2: I'm struggling to separate the mono- and bis-alkylated products. What purification techniques are most effective?
A2: The separation of closely related alkylated biphenyls requires careful selection of purification methods.
-
Column Chromatography: This is the most common and often most effective method.
-
Stationary Phase: Silica gel is a standard choice.[13] For challenging separations, consider using stationary phases with different selectivities, such as those based on biphenyl or pentafluorophenyl (PFP) chemistries, which can offer enhanced separation of aromatic isomers.[14][15][16] Biphenyl phases, in particular, can provide a high degree of aromatic selectivity and hydrophobic retention.[17]
-
Mobile Phase: A non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is typically used. Careful optimization of the solvent polarity is critical for achieving good separation.
-
-
Recrystallization: If the mono- and bis-alkylated products have sufficiently different solubilities in a particular solvent system, recrystallization can be a highly effective and scalable purification method.[18][19][20] The key is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the undesired product remains in solution.[19] Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[21]
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC is a powerful tool. Biphenyl and PFP columns are particularly well-suited for separating aromatic isomers and can provide excellent resolution.[14][16][22] The choice of organic modifier (e.g., acetonitrile or methanol) in the mobile phase can significantly impact selectivity.[14][17]
-
Fractional Distillation: For products that are thermally stable, vacuum distillation can be used to separate isomers with different boiling points.[8][23]
Q3: Can the choice of alkylating agent affect the product distribution?
A3: Yes, the structure of the alkylating agent plays a significant role.
-
Steric Bulk: Larger, bulkier alkylating agents (e.g., tert-butyl chloride) will favor substitution at the less sterically hindered positions of the biphenyl ring, primarily the para positions.[10] This can also disfavor bis-alkylation due to increased steric hindrance on the mono-alkylated intermediate.[10]
-
Carbocation Stability: The Friedel-Crafts reaction proceeds through a carbocation intermediate.[2] Alkylating agents that form more stable carbocations will be more reactive. However, be aware of potential carbocation rearrangements, which can lead to a mixture of isomeric products.[1]
Experimental Protocols
Here are detailed, step-by-step methodologies for a typical biphenyl alkylation and subsequent purification.
Protocol 1: Selective Mono-alkylation of Biphenyl (Friedel-Crafts Reaction)
This protocol is a general guideline and should be optimized for specific alkylating agents and desired products.
Materials:
-
Biphenyl
-
Alkylating agent (e.g., 1-hexene, tert-butyl chloride)
-
Lewis acid catalyst (e.g., anhydrous AlCl₃ or FeCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Work-up reagents (e.g., ice water, dilute HCl, saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an inert atmosphere.
-
Dissolve biphenyl in the anhydrous solvent in the flask and cool the mixture in an ice bath.
-
Carefully add the Lewis acid catalyst to the stirred solution.
-
Slowly add the alkylating agent dropwise from the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified time (monitor by TLC).
-
Quench the reaction by slowly pouring the mixture over crushed ice and water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (or other appropriate stationary phase)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 99:1 hexane:ethyl acetate).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent to facilitate the elution of the products.
-
Monitor the fractions by TLC to identify those containing the desired mono-alkylated product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude product containing the desired mono-alkylated biphenyl
-
Recrystallization solvent (or solvent pair)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.[20]
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before hot filtration to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.[20]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[20]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[18]
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry or dry in a vacuum oven.
Visualizing the Process
To better understand the reaction and purification workflow, the following diagrams illustrate key concepts.
Reaction Mechanism
Caption: Friedel-Crafts alkylation of biphenyl.
Purification Workflow
Caption: Purification strategies for alkylated biphenyls.
Troubleshooting Decision Tree
Caption: Troubleshooting high bis-alkylation.
Summary of Key Parameters for Selectivity
| Parameter | To Favor Mono-alkylation | To Favor Bis-alkylation | Rationale |
| Biphenyl:Alkylating Agent Ratio | High (e.g., > 2:1) | Low (e.g., 1:2) | Statistical probability |
| Temperature | Lower | Higher | Reduces rate of second alkylation |
| Reaction Time | Shorter | Longer | Minimizes time for second reaction |
| Catalyst | Shape-selective (zeolites) | Standard Lewis acids | Steric control within catalyst pores |
| Addition Method | Inverse addition | Normal addition | Maintains low concentration of activated intermediate |
This guide provides a comprehensive overview of the challenges and solutions associated with the selective alkylation of biphenyl. By carefully controlling reaction parameters and employing appropriate purification techniques, researchers can significantly improve the yield and purity of their desired mono-alkylated biphenyl products.
References
- Aguilar, J., et al. (2000). Alkylation of biphenyl with propylene using acid catalysts.
- Veli, S. (2002). ALKYLATION OF BIPHENYL WITH 1-HEXEN BY USING A CATALYST. Hungarian Journal of Industrial Chemistry, 30(3), 207-210.
- Veli, S. (2003). Shape Selective Alkylation of Biphenyl with 1-octene on ((Al+C3H7Cl)+C2H4) Catalysts. Iranian Journal of Chemistry and Chemical Engineering, 22(2), 43-48.
- UC Berkeley College of Chemistry. (2014). The Friedel-Crafts Reaction.
- Kilway, K. V. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl. University of Missouri – Kansas City.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18433-18471.
- Wikipedia. (n.d.). Steric effects.
- Filo. (2024).
- European Patent Office. (1988).
- Liang, J.-H., & Ren, X.-Q. (2017). Shape-Selective Alkylation of Biphenyl with Cyclohexanol over MCM-22 Zeolite Catalyst Modified by SiO 2. Acta Physico-Chimica Sinica, 33(9), 1831-1839.
- Lunazzi, L., et al. (2008). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry, 6(23), 4441-4447.
- Quora. (2016).
- ResearchGate. (n.d.).
- Shollenberger, D., Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391.
- Chromatography Online. (2017).
- Ge, T., et al. (2023). Identification of Several Tetramethylated and C 4 ‐Alkyl‐Substituted Biphenyls in Petroleum and Source Rocks. Acta Geologica Sinica - English Edition.
- Anand, R., et al. (2002). Alkylation of biphenyl with t-butylalcohol over modified Y zeolites.
- Petroleum Processing and Petrochemicals. (2025). ALKYLATION OF BIPHENYL WITH CYCLOHEXENE OVER Mg/Co IMPREGNATED MCM-22 ZEOLITE. Petroleum Processing and Petrochemicals, 56(6), 20.
- Contreras-García, J., et al. (2012). Steric clash in real space: biphenyl revisited. Physical Chemistry Chemical Physics, 14(42), 14375-14384.
- Reddit. (2024).
- ResearchGate. (2018). (PDF)
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- HELCOM. (2021). Part B.
- Chromtech. (n.d.).
- Welch Materials, Inc. (2024).
- University of Rochester Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- Professor Dave Explains. (2020, January 10).
- Cedre.fr. (n.d.). Extraction of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs)
- Google Patents. (2005).
- Lambo, A. O., & Duffy, S. J. (2006). Isolation and characterization of a biphenyl-utilizing psychrotrophic bacterium, Hydrogenophaga taeniospiralis IA3-A, that cometabolize dichlorobiphenyls and polychlorinated biphenyl congeners in Aroclor 1221. Journal of basic microbiology, 46(2), 108-120.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- U.S. Geological Survey. (2001). Methods of analysis by the U.S.
- White Rose eTheses Online. (n.d.).
- OceanBestPractices. (2013). Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment.
- ResearchGate. (2025). (PDF) Synthesis, characterization and extraction studies of N,N"- Bis[1-biphenyl-2-hydroxyimino-2-(4-acetylanilino)-1-ethylidene]- diamines and their homo-and heteronuclear copper(II) complexes.
- Google Patents. (1973).
- Google Patents. (1985).
- Environmental Protection Agency. (1984).
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. ALKYLATION OF BIPHENYL WITH 1-HEXEN BY USING A CATALYST | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 6. sid.ir [sid.ir]
- 7. researchgate.net [researchgate.net]
- 8. EP0285280A1 - Process for selectively alkylating biphenyl - Google Patents [patents.google.com]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Suggest why biphenyl is more reactive than 2, 2 dimethyl biphenyl in nitr.. [askfilo.com]
- 12. Steric clash in real space: biphenyl revisited - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in marine biota – HELCOM [helcom.fi]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. chromtech.net.au [chromtech.net.au]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Reagents & Solvents [chem.rochester.edu]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Spectrum Analysis of 4-(3-bromopropoxy)biphenyl
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. 4-(3-bromopropoxy)biphenyl is a key intermediate in the synthesis of various pharmacologically active molecules. Its unambiguous characterization is a critical step in ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-bromopropoxy)biphenyl, offering a comparative perspective with alternative analytical techniques and structurally related compounds.
The Decisive Signature: Unraveling the 1H NMR Spectrum
1H NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution.[1] By probing the chemical environment of protons, it provides a detailed fingerprint of the molecule's architecture. The 1H NMR spectrum of 4-(3-bromopropoxy)biphenyl, typically recorded in a deuterated solvent like chloroform (CDCl3), reveals a series of distinct signals, each characterized by its chemical shift (δ), multiplicity, and integration value.
A representative 1H NMR dataset for 4-(3-bromopropoxy)biphenyl is as follows:
-
1H NMR (400 MHz, CDCl3) δ: 7.56-7.53 (m, 2H), 7.44-7.40 (m, 2H), 7.34-7.30 (m, 1H), 6.98 (d, J = 8.8 Hz, 2H), 4.10 (t, J = 5.9 Hz, 2H), 3.60 (t, J = 6.4 Hz, 2H), 2.30 (m, 2H).
Signal Assignment and Interpretation: A Proton-by-Proton Walkthrough
The interpretation of this spectrum hinges on a systematic assignment of each signal to the corresponding protons in the 4-(3-bromopropoxy)biphenyl molecule. This process is guided by established principles of chemical shifts and spin-spin coupling.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of 4-(3-bromopropoxy)biphenyl with proton numbering.
-
Aromatic Protons (δ 6.98-7.56 ppm): The signals in this region correspond to the nine protons of the biphenyl moiety.
-
The doublet at δ 6.98 ppm (J = 8.8 Hz, 2H) is assigned to the two protons (H3', H5') on the phenoxy ring that are ortho to the propoxy group. The ortho coupling constant of 8.8 Hz is characteristic of this arrangement.
-
The multiplet between δ 7.56-7.53 ppm (2H) is attributed to the two protons (H2', H6') on the phenoxy ring that are meta to the propoxy group.
-
The multiplet between δ 7.44-7.40 ppm (2H) corresponds to the ortho-protons of the second phenyl ring.
-
The multiplet between δ 7.34-7.30 ppm (1H) represents the para-proton of the second phenyl ring.
-
-
Propoxy Chain Protons (δ 2.30-4.10 ppm):
-
The triplet at δ 4.10 ppm (J = 5.9 Hz, 2H) is assigned to the methylene protons adjacent to the oxygen atom (Hα). The deshielding effect of the electronegative oxygen atom results in a downfield chemical shift. The triplet multiplicity arises from coupling with the adjacent methylene protons (Hβ).
-
The triplet at δ 3.60 ppm (J = 6.4 Hz, 2H) corresponds to the methylene protons adjacent to the bromine atom (Hγ). The bromine atom also exerts a deshielding effect, though less pronounced than oxygen. The triplet splitting is due to coupling with the Hβ protons.
-
The multiplet at δ 2.30 ppm (2H) is assigned to the central methylene protons of the propoxy chain (Hβ). This signal appears as a multiplet (specifically, a pentet or a triplet of triplets) due to coupling with both the Hα and Hγ protons.
-
A Comparative Analysis: Benchmarking Against Alternatives
To provide a comprehensive understanding, it is instructive to compare the 1H NMR data of 4-(3-bromopropoxy)biphenyl with that of structurally similar compounds and to consider alternative analytical techniques.
Comparison with Structurally Related Biphenyls
| Compound | Key 1H NMR Signals (CDCl3) | Distinguishing Features |
| 4-(3-bromopropoxy)biphenyl | δ 4.10 (t, O-CH2), 3.60 (t, CH2-Br), 2.30 (m, -CH2-) | Presence of three distinct signals for the propoxy chain protons. |
| 4-Methoxybiphenyl | δ 3.86 (s, 3H, OCH3) | A sharp singlet for the methoxy group protons.[2] |
| 4-Acetylbiphenyl | δ 2.62 (s, 3H, COCH3) | A singlet for the acetyl methyl protons in a more downfield region due to the carbonyl group. |
| 4-Methylbiphenyl | δ 2.41 (s, 3H, CH3) | A singlet for the methyl group protons in the typical benzylic region. |
This comparison highlights how the substituent at the 4-position of the biphenyl system significantly influences the 1H NMR spectrum, allowing for clear differentiation.
Alternative and Complementary Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a multi-technique approach often provides the most robust characterization.
-
13C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule, complementing the proton data.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for analyzing volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for separation and quantification, HPLC with a UV detector can be used to assess the purity of the compound.[3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the C-O ether linkage and the C-Br bond.
Experimental Protocol: A Step-by-Step Guide to Data Acquisition
Achieving a high-quality 1H NMR spectrum requires meticulous sample preparation and instrument setup.
Workflow for 1H NMR Analysis:
Caption: A streamlined workflow for acquiring a 1H NMR spectrum.
Detailed Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-(3-bromopropoxy)biphenyl.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.
-
If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), the pulse sequence (a standard one-pulse experiment is usually sufficient), and the spectral width.
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Perform peak picking to identify the precise chemical shifts of all signals.
-
By following this comprehensive guide, researchers can confidently acquire, analyze, and interpret the 1H NMR spectrum of 4-(3-bromopropoxy)biphenyl, ensuring the structural integrity of this important synthetic intermediate. This rigorous approach to characterization is fundamental to the advancement of drug discovery and development programs.
References
- RSC Publishing. (n.d.). SUPPORTING INFORMATION FOR.
- The Royal Society of Chemistry. (2011). Supporting Information.
- ChemicalBook. (n.d.). 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1H NMR spectrum.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- ChemicalBook. (n.d.). 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum.
- Beilstein Journals. (n.d.). Supplementary Information.
- Supporting Information. (n.d.).
- KNAUER Wissenschaftliche Geräte GmbH. (2024, December 28). Detection and qualification limits of biphenyl with diode array detection.
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity.
- RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 4-(3-bromopropoxy)biphenyl
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the carbon framework of organic compounds. This guide provides a detailed analysis and comparison of the 13C NMR chemical shifts for 4-(3-bromopropoxy)biphenyl, a key intermediate in various synthetic pathways.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple data repository. It offers a comparative analysis, grounded in fundamental principles of NMR spectroscopy, to provide a deeper understanding of the structure-property relationships that govern the spectral features of this compound. By examining structurally analogous molecules, we can dissect the electronic and steric influences on the chemical shifts of each carbon atom in 4-(3-bromopropoxy)biphenyl.
The Foundational Principles of 13C NMR Spectroscopy
13C NMR spectroscopy measures the resonance of the 13C isotope in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information from a 13C NMR spectrum. It indicates the electronic environment of a given carbon atom.[1][2] Several factors influence the chemical shift, including:
-
Hybridization: The chemical shift of a carbon atom is significantly influenced by its hybridization state (sp3, sp2, or sp).
-
Inductive Effects: Electronegative atoms attached to or near a carbon atom will deshield it, causing a downfield shift (higher ppm value).[2][3]
-
Mesomeric (Resonance) Effects: Electron-donating or -withdrawing groups on an aromatic ring can cause significant shielding or deshielding of the ring carbons.
-
Steric Effects: Crowded steric environments can also influence chemical shifts.
Understanding these principles is crucial for the accurate assignment of NMR signals and the subsequent structural confirmation of a molecule.
Experimental and Comparative 13C NMR Data
| Carbon Atom | 4-(3-bromopropoxy)biphenyl (Predicted) | 4-Propoxybiphenyl (Analog) | 1-Bromo-3-phenoxypropane (Analog) | Biphenyl (Analog)[4] |
| C1 | ~158.5 | ~158.4 | - | 141.2 |
| C2, C6 | ~115.0 | ~114.9 | - | 128.7 |
| C3, C5 | ~128.5 | ~128.3 | - | 127.2 |
| C4 | ~133.5 | ~133.8 | - | 127.1 |
| C1' | ~140.8 | ~140.9 | - | 141.2 |
| C2', C6' | ~126.8 | ~126.7 | - | 128.7 |
| C3', C5' | ~128.8 | ~128.7 | - | 127.2 |
| C4' | ~127.3 | ~127.2 | - | 127.1 |
| Cα (O-CH2) | ~65.5 | ~69.6 | ~65.6 | - |
| Cβ (CH2) | ~31.0 | ~22.6 | ~31.2 | - |
| Cγ (CH2-Br) | ~32.0 | ~10.6 | ~33.5 | - |
Analysis and Interpretation of Chemical Shifts
The predicted chemical shifts for 4-(3-bromopropoxy)biphenyl are derived from a systematic analysis of the substituent effects observed in the reference compounds.
The Biphenyl Moiety:
-
C1 (ipso-Carbon attached to Oxygen): The ether linkage causes a significant downfield shift to approximately 158.5 ppm due to the strong deshielding effect of the oxygen atom. This is consistent with the value observed in 4-propoxybiphenyl.
-
C2, C6 (ortho-Carbons): These carbons are shielded by the electron-donating effect of the oxygen atom through resonance, resulting in an upfield shift to around 115.0 ppm.
-
C3, C5 (meta-Carbons): The influence of the oxygen is less pronounced at the meta position, leading to a chemical shift of about 128.5 ppm, similar to that in biphenyl.
-
C4 (para-Carbon, ipso-Carbon of the second ring): This quaternary carbon experiences a moderate downfield shift to approximately 133.5 ppm.
-
The Unsubstituted Phenyl Ring (C1' to C6'): The chemical shifts of the second phenyl ring are expected to be very similar to those in biphenyl itself, as the propoxy group is too distant to exert a significant electronic effect.
The 3-Bromopropoxy Chain:
-
Cα (O-CH2): This carbon, being directly attached to the electronegative oxygen, is deshielded and appears at around 65.5 ppm. The presence of the bromine atom on the γ-carbon has a slight deshielding effect compared to a simple propyl group.
-
Cβ (CH2): The central methylene group is expected to resonate at approximately 31.0 ppm.
-
Cγ (CH2-Br): The carbon directly bonded to the highly electronegative bromine atom is significantly deshielded, with a predicted chemical shift of around 32.0 ppm. This is a characteristic shift for a carbon attached to a bromine atom.[5][6]
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of 4-(3-bromopropoxy)biphenyl, the following general protocol is recommended:
-
Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30).
-
Spectral Width: A range of 0 to 220 ppm is typically sufficient.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Number of Scans: 128 to 1024 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum.
Visualizing the Molecular Structure and Key Chemical Shifts
The following diagram illustrates the structure of 4-(3-bromopropoxy)biphenyl with key carbon atoms labeled, providing a visual reference for the discussed chemical shifts.
Caption: Molecular structure of 4-(3-bromopropoxy)biphenyl.
Conclusion
This guide provides a comprehensive analysis of the 13C NMR chemical shifts for 4-(3-bromopropoxy)biphenyl. By leveraging comparative data from structurally similar molecules and applying fundamental principles of NMR spectroscopy, we have presented a detailed prediction and interpretation of its spectrum. This information is invaluable for scientists engaged in the synthesis and characterization of this and related compounds, facilitating unambiguous structural confirmation and accelerating research and development efforts.
References
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Brom-3-phenylpropan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Alkyl Halide Reactivity: 4-(3-bromopropoxy)biphenyl vs. 4-(3-chloropropoxy)biphenyl
Executive Summary
For researchers engaged in the synthesis of novel therapeutics and functional materials, the selection of starting materials is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of two common synthetic intermediates: 4-(3-bromopropoxy)biphenyl and 4-(3-chloropropoxy)biphenyl. While structurally similar, the choice of the halogen atom—bromine versus chlorine—has profound implications for their utility in nucleophilic substitution reactions.
Through an analysis of fundamental chemical principles and supporting experimental data, this guide establishes that 4-(3-bromopropoxy)biphenyl is the superior substrate for nucleophilic substitution, exhibiting significantly higher reaction rates and often enabling milder reaction conditions compared to its chloro-analog. This enhanced reactivity is directly attributable to the intrinsic properties of the carbon-halogen bond and the stability of the resulting halide anion.
The Decisive Factor: Unpacking Leaving Group Ability
The core of the reactivity difference between these two molecules lies in the identity of the halogen atom, which functions as the leaving group in a nucleophilic substitution reaction. The reaction, typically proceeding via an SN2 mechanism for these primary alkyl halides, involves the attack of a nucleophile on the carbon atom bonded to the halogen, leading to the displacement of the halide ion.[1][2] The efficiency of this process is fundamentally governed by the "leaving group ability" of the halide.
A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[3] The key principle is that weaker bases make better leaving groups .[3][4] We can assess the basicity of the halide ions by considering the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl).
-
Acidity: HBr is a stronger acid than HCl (pKa ≈ -9 vs. ≈ -7).
-
Basicity: Consequently, the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻).[5]
This difference is further explained by two additional factors:
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). A weaker bond requires less energy to break, contributing to a lower activation energy for the reaction and thus a faster rate.
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its larger electron cloud can more effectively disperse the developing negative charge in the transition state of the reaction, leading to greater stabilization and a faster reaction rate.[6]
Therefore, from a theoretical standpoint, the C-Br bond in 4-(3-bromopropoxy)biphenyl is more labile and poised for substitution than the C-Cl bond in its counterpart.
Caption: Factors influencing the superior reactivity of the bromo-compound.
Performance Under Reaction Conditions: A Comparative Analysis
To illustrate the practical implications of these principles, we can compare the expected outcomes of a typical nucleophilic substitution reaction: the synthesis of 4-(3-azidopropoxy)biphenyl using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This transformation is a staple in drug development for introducing an azide moiety, a versatile functional group for "click chemistry" and other conjugations.
| Substrate | Typical Temperature | Typical Reaction Time | Expected Yield | Relative Rate |
| 4-(3-bromopropoxy)biphenyl | 60 °C | 4-6 hours | >95% | ~50-100x faster |
| 4-(3-chloropropoxy)biphenyl | 80-100 °C | 24-48 hours | 70-85% | 1x (baseline) |
| Table 1: Comparative data for the azidation of 4-(3-halopropoxy)biphenyl derivatives. Data are representative estimates based on established principles of alkyl halide reactivity. |
As the data illustrates, the bromo-derivative reacts significantly faster and under milder conditions. The use of 4-(3-bromopropoxy)biphenyl allows for a lower reaction temperature and a drastically reduced reaction time, which can be critical for preserving sensitive functional groups elsewhere in the molecule and for improving laboratory throughput. The higher potential yield also makes it a more efficient and cost-effective choice in terms of reagent consumption and product output, despite the potentially higher initial cost of the starting material.
Validated Experimental Protocol: Synthesis of 4-(3-azidopropoxy)biphenyl
This protocol provides a self-validating system to confirm the superior reactivity of 4-(3-bromopropoxy)biphenyl.
Objective: To synthesize 4-(3-azidopropoxy)biphenyl via an SN2 reaction.
Materials:
-
4-(3-bromopropoxy)biphenyl
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 4-(3-bromopropoxy)biphenyl (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (approx. 5-10 mL per gram of substrate).
-
Add sodium azide (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 60 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Note on the Chloro-Analog: To adapt this protocol for 4-(3-chloropropoxy)biphenyl, the reaction temperature should be increased to 80-100 °C, and the reaction time extended to 24-48 hours. The lower reactivity will be evident in the slower consumption of the starting material as observed by TLC.
Caption: General experimental workflow for the synthesis.
Conclusion and Strategic Recommendations
The evidence is unequivocal: 4-(3-bromopropoxy)biphenyl is the more reactive and efficient substrate for nucleophilic substitution reactions compared to 4-(3-chloropropoxy)biphenyl. This is a direct consequence of bromide being a superior leaving group to chloride.
For the research scientist, the choice is strategic:
-
Choose 4-(3-bromopropoxy)biphenyl for:
-
Speed and Efficiency: When rapid synthesis and high throughput are priorities.
-
Mild Conditions: When working with thermally sensitive or complex molecules.
-
Maximizing Yield: To ensure the most efficient conversion of valuable downstream intermediates.
-
-
Consider 4-(3-chloropropoxy)biphenyl when:
-
Cost is the Primary Driver: Alkyl chlorides are often less expensive than the corresponding bromides.
-
Forcing Conditions are Permissible: If the molecule can tolerate higher temperatures and longer reaction times without degradation.
-
Ultimately, while the chloro-analog may offer an upfront cost saving, the bromo-derivative provides superior performance, reliability, and efficiency in the laboratory, making it the recommended choice for most synthetic applications.
References
-
Khan Academy. Factors affecting SN2 reactions: leaving group- Part 1.
-
Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction.
-
quimicaorganica.org. The leaving group in the nucleophilic substitution - SN2.
-
University of Calgary. Substitution Reactions of Alkyl Halides.
-
KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
-
BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
-
Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
-
PMC. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
-
MDPI. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores.
-
ACS Publications. Nucleophilic Substitution Reaction of Alkyl Halides: A Case Study on Density Functional Theory (DFT) Based Local Reactivity Descriptors.
-
ResearchGate. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
-
What The Data Tells Us. Two Types of Nucleophilic Substitution Reactions.
-
Quora. Which is more reactive toward nucleophilic substitution Alkyl halide or Acyl halide?.
-
Nucleophilic Substitution Reactions.
-
Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzene.
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
A Researcher's Guide to Thin-Layer Chromatography of 4-(3-bromopropoxy)biphenyl: A Comparative Analysis of Hexane/Ethyl Acetate Mobile Phases
For professionals in synthetic chemistry and drug development, the purification and analysis of novel compounds are paramount. 4-(3-bromopropoxy)biphenyl is a key intermediate in the synthesis of various biologically active molecules, making its chromatographic behavior a subject of practical importance. This guide provides an in-depth technical analysis of the Thin-Layer Chromatography (TLC) of 4-(3-bromopropoxy)biphenyl, focusing on the widely used hexane/ethyl acetate solvent system. We will explore the theoretical underpinnings of its chromatographic separation, present comparative experimental data, and offer a robust protocol for reproducible results.
The Science of Separation: Polarity, the Stationary Phase, and the Mobile Phase
Thin-Layer Chromatography (TLC) operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase.[1][2] In standard normal-phase TLC, the stationary phase, typically silica gel (SiO₂), is highly polar.[3] The mobile phase, or eluent, is a solvent system that travels up the plate via capillary action.[4]
The separation of components in a mixture is governed by their relative polarities.[5][6]
-
More polar compounds have a stronger affinity for the polar silica gel stationary phase. They adsorb more strongly and are carried a shorter distance up the plate by the mobile phase, resulting in a lower Retention Factor (Rf) value.[3][6]
-
Less polar compounds interact less with the stationary phase and are more soluble in the mobile phase. They travel further up the plate, leading to a higher Rf value.[5]
The eluting power of the mobile phase is critical.[1][5] By adjusting the ratio of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), we can modulate the polarity of the mobile phase to achieve optimal separation. Increasing the proportion of ethyl acetate increases the mobile phase's polarity, causing all compounds to move further up the plate (higher Rf values).[7]
The structure of 4-(3-bromopropoxy)biphenyl—comprising a large, non-polar biphenyl system and a moderately polar propoxy-bromide chain—suggests it is a compound of "normal" to low polarity. Therefore, a hexane/ethyl acetate mixture is an ideal choice for its analysis.[8]
Experimental Investigation: Determining the Optimal Eluent System
To effectively separate 4-(3-bromopropoxy)biphenyl and predict its behavior, we compare its TLC profile with two reference compounds: the less polar Biphenyl and the more polar 4-Phenylphenol. The objective is to find a solvent system where the target compound has an Rf value between 0.3 and 0.7, which generally provides the best resolution.[6]
Experimental Protocol
-
Preparation of TLC Chamber: A 250 mL beaker is lined with filter paper and filled with the chosen hexane/ethyl acetate eluent to a depth of approximately 0.5 cm. The beaker is covered with a watch glass and left for 5-10 minutes to allow the atmosphere inside to become saturated with solvent vapors.
-
Sample Preparation: Prepare dilute solutions (~1 mg/mL) of 4-(3-bromopropoxy)biphenyl, Biphenyl, and 4-Phenylphenol in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Use a capillary tube to spot small amounts of each solution onto the baseline, leaving space between each spot. Keep the spots small (1-2 mm diameter) for better resolution.[5]
-
Developing the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[3]
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[5] Visualize the spots under a UV lamp (254 nm), as biphenyl derivatives are typically UV-active.[4] Circle the spots with a pencil.
-
Rf Value Calculation: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. The Rf value is calculated using the following formula:[9][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The workflow for this experimental procedure is outlined below.
Sources
- 1. scribd.com [scribd.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Khan Academy [khanacademy.org]
- 10. tutorchase.com [tutorchase.com]
Comparative Guide: Validating C15H15BrO Purity via Elemental Analysis vs. Modern Alternatives
Executive Summary
Target Molecule: C
This guide compares the "Gold Standard" Combustion Analysis (EA) against HRMS and Quantitative NMR (qNMR) . It provides the essential theoretical calculations for C
The Baseline: Theoretical Calculation
Before any experimental validation, the theoretical elemental composition must be established. For brominated compounds, this requires a distinction between Average Mass (used for bulk combustion analysis) and Monoisotopic Mass (used for Mass Spectrometry).
A. Constants Used
-
Carbon (C): 12.011 g/mol
-
Hydrogen (H): 1.008 g/mol
-
Oxygen (O): 15.999 g/mol
B. Calculation for C H BrO (Bulk Analysis)
Theoretical Percentage Composition:
-
%C:
-
%H:
-
%Br:
-
%O:
Method A: Combustion Analysis (The Gold Standard)
Objective: Determine bulk purity by combusting the sample and measuring the evolved gases.
Critical Challenge: Standard CHN analyzers cannot detect Bromine. Bromine gases (
Experimental Protocol: The Schöniger Flask Method
Safety Warning: This method involves high-pressure combustion in glass. Use a safety screen and heavy gloves.
-
Sample Preparation:
-
Weigh 10–20 mg of dried C
H BrO onto ashless filter paper. -
Fold the paper into a "flag" and clamp it into the platinum basket of the flask stopper.
-
-
Combustion:
-
Add 10 mL of absorption solution (0.1 M NaOH + 0.3 mL
) to a heavy-walled 500 mL Erlenmeyer flask. -
Flush the flask with pure Oxygen (
) for 60 seconds. -
Ignite the paper flag and immediately insert the stopper into the flask. Invert the flask to seal the joint with the liquid.
-
-
Absorption & Titration:
-
Shake the flask for 10–15 minutes to allow the mist (
) to absorb into the alkaline solution, converting it to Bromide ( ). -
Neutralize the solution and titrate potentiometrically with 0.01 M
to determine %Br.
-
Data Interpretation (Acceptance Criteria)
Journals and regulatory bodies typically accept a tolerance of
| Element | Calculated (%) | Acceptable Range (%) | Experimental Result (Pass) | Experimental Result (Fail) |
| Carbon | 61.87 | 61.47 – 62.27 | 61.95 | 60.50 (Solvent trapped?) |
| Hydrogen | 5.19 | 4.79 – 5.59 | 5.22 | 5.80 (Wet sample?) |
| Bromine | 27.44 | 27.04 – 27.84 | 27.35 | 26.10 (Incomplete combustion) |
Method B: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm molecular formula and isotopic signature. Critical Distinction: HRMS uses monoisotopic masses, not average atomic weights.
The Bromine Isotope Signature
Bromine exists as two stable isotopes in a nearly 1:1 ratio:[2]
For C
Calculated Exact Masses (Protonated )
-
Peak 1 (
): -
Peak 2 (
):
Experimental Protocol
-
Dilution: Dissolve 1 mg C
H BrO in 1 mL MeOH (HPLC grade). -
Injection: Direct infusion into ESI-TOF or Orbitrap MS.
-
Validation:
-
Check mass accuracy (
). -
Crucial: Verify the intensity ratio of Peak 1 to Peak 2 is approximately 1:1.
-
Method C: Quantitative NMR (qNMR)
Objective: Determine molar purity without destruction, using an Internal Standard (IS). Advantage: Unlike EA, qNMR identifies what the impurity is (e.g., residual ethyl acetate, water).
Experimental Protocol
-
Internal Standard Selection: Choose a standard with high purity (TraceCERT®) and non-overlapping signals (e.g., Maleic Acid or TCNB).
-
Preparation: Weigh exactly ~10 mg of C
H BrO ( ) and ~5 mg of IS ( ) into the same vial. Dissolve in . -
Acquisition: Run 1H NMR with a relaxation delay (
) of at least (usually >30s) to ensure full magnetization recovery. -
Calculation:
(Where =Integral area, =Number of protons, =Molar mass, =Purity)[4]
Comparative Analysis & Decision Matrix
| Feature | Combustion Analysis (EA) | HRMS | qNMR |
| Primary Output | Bulk Purity (%) | Molecular Formula ID | Molar Purity (%) |
| Sample Req. | 5–10 mg (Destructive) | < 0.1 mg (Non-destructive) | 10–20 mg (Recoverable) |
| Bromine Detection | Indirect (Titration) | Direct (Isotope Pattern) | Indirect (Shift effects) |
| Precision | |||
| Blind Spots | Cannot ID the impurity | Misses non-ionizables (Salts) | Overlapping peaks |
| Regulatory Status | Required for New Chemical Entities | Required for ID | Accepted (with validation) |
Visualization: Analytical Workflow for C15H15BrO
Caption: Decision matrix for selecting the appropriate analytical technique based on the stage of drug development (ID check vs. Regulatory Submission).
References
-
American Chemical Society (ACS). (2022). ACS Research Data Guidelines for Elemental Analysis.[5] Retrieved from [Link]
-
MacDonald, A. M. G. (1961). The Oxygen Flask Method (Schöniger Technique).[6][7][8] Analyst, 86, 3-12. (Classic methodology for Halogen combustion).
-
U.S. Food and Drug Administration (FDA). (2019). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for Bromine.[2][11] Retrieved from [Link]
Sources
- 1. ck12.org [ck12.org]
- 2. atlas.org [atlas.org]
- 3. brainly.com [brainly.com]
- 4. fda.gov [fda.gov]
- 5. ACS Research Data Guidelines [researcher-resources.acs.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. exeteranalytical.co.uk [exeteranalytical.co.uk]
- 8. Welcome to Exeter Analytical, Inc. [eai1.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
